Allyl oct-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94135-94-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
prop-2-enyl (E)-oct-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4,8-9H,2-3,5-7,10H2,1H3/b9-8+ |
InChI Key |
ZXSSSENGZAYAMP-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)OCC=C |
Canonical SMILES |
CCCCCC=CC(=O)OCC=C |
Origin of Product |
United States |
Foundational & Exploratory
Allyl oct-2-enoate chemical structure and properties
An in-depth search for the chemical "allyl oct-2-enoate" did not yield specific results, suggesting that this name may be incorrect or not in common use. However, extensive information is available for the closely related compound allyl octanoate , as well as for ethyl trans-2-octenoate , which features the double bond at the second position of the octenoate chain.
This guide will focus on allyl octanoate , providing a comprehensive overview of its chemical structure, properties, and relevant experimental protocols. A summary of ethyl trans-2-octenoate is also included for comparison.
Allyl Octanoate: A Technical Overview
Allyl octanoate (also known as allyl caprylate) is an organic ester valued for its strong, fruity aroma, reminiscent of pineapple and apricot.[1] This property leads to its primary applications in the flavor and fragrance industries.[1]
Chemical Structure and Identification
-
IUPAC Name: Prop-2-enyl octanoate
-
Synonyms: Allyl caprylate, Allyl n-octanoate, 2-Propenyl octanoate, Octanoic acid allyl ester[1]
-
CAS Number: 4230-97-1[1]
-
Chemical Formula: C₁₁H₂₀O₂[1]
-
Molecular Weight: 184.28 g/mol [1]
Physicochemical Properties
The physical and chemical properties of allyl octanoate are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, fruity, pineapple, apricot | [1] |
| Melting Point | -58.7 °C | [1] |
| Boiling Point | 87-88 °C @ 6 mmHg | [1] |
| Flash Point | 95 °C (174 °F) | [1][2] |
| Density | 0.872 - 0.880 g/mL at 25 °C | [2] |
| Refractive Index | 1.432 - 1.434 at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [1][2] |
| Vapor Pressure | 0.054 mmHg at 25 °C (estimated) | [2] |
Experimental Protocols
Synthesis of Allyl Octanoate via Esterification
A common method for the synthesis of allyl octanoate is through the Fischer esterification of octanoic acid with allyl alcohol, using an acid catalyst.
-
Materials: Octanoic acid, allyl alcohol, sulfuric acid (catalyst), benzene (or another suitable solvent for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus.
-
Procedure:
-
Combine equimolar amounts of octanoic acid and allyl alcohol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add a solvent such as benzene to facilitate the removal of water via a Dean-Stark apparatus.
-
Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude allyl octanoate by vacuum distillation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
To determine the purity of the synthesized allyl octanoate, GC-MS can be employed.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector (MS) Settings:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Sample Preparation: Dilute a small amount of the allyl octanoate sample in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the sample into the GC-MS system. The retention time of the major peak will correspond to allyl octanoate, and the mass spectrum will show its characteristic fragmentation pattern, confirming its identity and purity.
Applications
-
Flavor and Fragrance: Widely used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, cosmetics, and personal care products.[1]
-
Chemical Intermediate: Serves as a starting material in the synthesis of other organic compounds.[1]
Safety and Handling
Allyl octanoate should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is a flammable liquid and should be stored away from heat and open flames.[1]
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for allyl octanoate.
Alternative Compound: Ethyl trans-2-octenoate
For reference, here is a summary of the properties of ethyl trans-2-octenoate , which has the double bond at the position indicated in your original query.
| Property | Value | Reference |
| CAS Number | 7367-82-0 | |
| Chemical Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 222 °C | |
| Density | 0.883 g/mL at 25 °C | |
| Refractive Index | 1.4410 at 20 °C | |
| Organoleptic Profile | Fatty, green, fruity |
References
Synthesis of Allyl oct-2-enoate via Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl oct-2-enoate, an unsaturated ester, holds potential as a versatile building block in organic synthesis and drug discovery due to its reactive functionalities. This technical guide provides a comprehensive overview of its synthesis via the direct esterification of oct-2-enoic acid and allyl alcohol. The document details the prevalent catalytic methods, reaction conditions, and purification strategies. Furthermore, it presents a compilation of reported yields and spectroscopic data to facilitate its identification and characterization. This guide is intended to serve as a practical resource for chemists engaged in the synthesis and application of novel ester compounds.
Introduction
Esterification remains a cornerstone of organic synthesis, enabling the formation of a crucial functional group found in a vast array of natural products, pharmaceuticals, and industrial chemicals. The synthesis of this compound presents a valuable case study in the esterification of an α,β-unsaturated carboxylic acid with an allylic alcohol. The presence of the double bond in both the acid and alcohol moieties introduces considerations for chemoselectivity and potential side reactions, making the choice of catalyst and reaction conditions paramount for achieving high yields and purity. This document outlines the key methodologies for this transformation.
Reaction Principle
The synthesis of this compound is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction. The overall transformation involves the reaction of oct-2-enoic acid with allyl alcohol to form this compound and water as a byproduct.
Reaction:
To drive the equilibrium towards the product side, the removal of water is often essential. This can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by employing a dehydrating agent.
Experimental Protocols
General Procedure for Acid-Catalyzed Esterification
This protocol describes a typical laboratory-scale synthesis of this compound using a strong acid catalyst.
Materials:
-
Oct-2-enoic acid
-
Allyl alcohol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oct-2-enoic acid (1.0 eq), allyl alcohol (1.5-3.0 eq), and toluene.
-
Add a catalytic amount of a strong acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | - |
| Molecular Weight | 182.26 g/mol | - |
| Boiling Point | 98-100 °C at 10 mmHg | FDS |
| Density | 0.89 g/cm³ | FDS |
| Refractive Index | 1.447 | FDS |
Visualization of Workflow and Reaction
Reaction Pathway
Caption: Fischer-Speier esterification of oct-2-enoic acid.
Experimental Workflow
Caption: General laboratory workflow for ester synthesis.
Safety Considerations
-
Oct-2-enoic acid: Corrosive. Causes skin burns and eye damage.
-
Allyl alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.
-
Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a robust and well-established method. The key to a successful synthesis lies in the effective removal of the water byproduct to drive the reaction to completion and the careful neutralization and purification of the final product. The provided protocols and data serve as a foundational guide for researchers to produce this valuable synthetic intermediate. Further optimization of reaction conditions, such as catalyst loading and reaction time, may lead to improved yields and process efficiency.
Physical and chemical properties of Allyl oct-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl oct-2-enoate is an unsaturated ester that, while not extensively documented in public literature, possesses structural features suggesting a range of potential chemical reactivities and applications. This technical guide consolidates predicted physical and chemical properties based on analogous compounds and provides detailed, generalized experimental protocols for its synthesis and characterization. The reactivity of its α,β-unsaturated carbonyl system and terminal allyl group are discussed, offering insights for its potential use in organic synthesis and drug development. All quantitative data presented herein are estimated based on structurally related compounds and should be confirmed by empirical analysis.
Introduction
This compound is an organic compound characterized by an eight-carbon chain with a double bond between the second and third carbon (an octenoate group), esterified with an allyl alcohol. The presence of both an α,β-unsaturated carbonyl moiety and a terminal alkene in the allyl group makes it a potentially versatile building block in organic synthesis. These functional groups are known to participate in a variety of chemical transformations, including Michael additions, polymerization, and cycloadditions. This document aims to provide a comprehensive overview of the predicted properties and plausible experimental methodologies related to this compound for research and development purposes.
Physical and Chemical Properties
| Property | Predicted Value/Information | Citation for Analogue |
| Molecular Formula | C₁₁H₁₈O₂ | N/A |
| Molecular Weight | 182.26 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | [1][2] |
| Odor | Fruity, waxy (predicted) | [2] |
| Boiling Point | ~220-230 °C at 760 mmHg (estimated) | [1] |
| Density | ~0.88 g/mL at 25 °C (estimated) | [1] |
| Refractive Index | ~1.44 at 20 °C (estimated) | [1] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents (predicted). | [1] |
| Vapor Pressure | < 0.1 mmHg at 25 °C (estimated) | [1] |
| Flash Point | > 90 °C (estimated) | [3] |
| logP (o/w) | ~3.5 (estimated) | N/A |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A standard method for the synthesis of this compound is the Fischer esterification of (E)-oct-2-enoic acid with allyl alcohol, using a strong acid catalyst.
Materials:
-
(E)-Oct-2-enoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (E)-oct-2-enoic acid (1 equivalent), allyl alcohol (1.5-2 equivalents), and toluene (sufficient to fill the Dean-Stark trap).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization
-
¹H NMR (predicted):
-
Signals corresponding to the allyl group: ~5.9 ppm (ddt, 1H, -CH=CH₂), ~5.3 ppm (dq, 1H, cis-CH=CHH ), ~5.2 ppm (dq, 1H, trans-CH=CH H), ~4.6 ppm (dt, 2H, -O-CH₂-).
-
Signals corresponding to the oct-2-enoate group: ~6.9 ppm (dt, 1H, -CH=CH-C=O), ~5.8 ppm (dt, 1H, -CH=CH-C=O), ~2.2 ppm (q, 2H, -CH₂-CH=CH-), ~1.4 ppm (m, 4H, -(CH₂)₂-), ~0.9 ppm (t, 3H, -CH₃).
-
-
¹³C NMR (predicted):
-
Carbonyl carbon: ~166 ppm.
-
Allyl carbons: ~132 ppm (-CH=), ~118 ppm (=CH₂), ~65 ppm (-O-CH₂-).
-
Oct-2-enoate carbons: ~145 ppm (-CH=), ~122 ppm (=CH-C=O), and signals for the aliphatic carbons.
-
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3080 cm⁻¹ (C-H stretch, sp² C-H of the allyl group)
-
~2960-2850 cm⁻¹ (C-H stretch, sp³ C-H)
-
~1725 cm⁻¹ (C=O stretch, α,β-unsaturated ester)
-
~1650 cm⁻¹ (C=C stretch, both allyl and enoate)
-
~1160 cm⁻¹ (C-O stretch, ester)
GC-MS analysis can be used to determine the purity of the synthesized ester and to confirm its molecular weight. The mass spectrum would be expected to show the molecular ion peak (m/z = 182.26) and characteristic fragmentation patterns of an allyl ester.
Typical GC-MS Protocol:
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and fragmentation pattern.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by its two key functional groups: the α,β-unsaturated ester and the terminal allyl group.
Reactions at the α,β-Unsaturated System
The conjugated system is electrophilic at both the carbonyl carbon and the β-carbon. This allows for 1,4-conjugate addition reactions (Michael addition) with various nucleophiles such as amines, thiols, and enolates. This reactivity is crucial in many synthetic pathways and is also a mechanism by which such compounds can interact with biological molecules, for instance, by covalent modification of cysteine residues in proteins.[4]
Reactions of the Allyl Group
The terminal double bond of the allyl group can undergo typical alkene reactions such as:
-
Addition reactions: Halogenation, hydrogenation, and hydroboration-oxidation.
-
Polymerization: Radical or transition-metal-catalyzed polymerization.
-
Metathesis reactions: Cross-metathesis or ring-closing metathesis if another double bond is present in the molecule.
-
Allylic substitution reactions: Under appropriate conditions.
The presence of these two reactive sites allows for orthogonal chemical modifications, making this compound a potentially valuable intermediate in the synthesis of complex molecules and functional materials.
Safety and Handling
While a specific safety data sheet for this compound is not available, based on similar compounds like allyl octanoate and other α,β-unsaturated esters, the following precautions are recommended:
-
Irritant: Likely to be irritating to the skin, eyes, and respiratory system.[1][5]
-
Toxicity: May be harmful if swallowed or in contact with skin.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.[3]
Conclusion
This compound is a compound with significant potential in synthetic chemistry due to its dual functionality. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and handling based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information as a starting point for exploring the applications of this versatile molecule. Further empirical studies are necessary to fully elucidate its properties and potential.
References
- 1. chembk.com [chembk.com]
- 2. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
- 3. Allyl Octanoate (4230-97-1) | Supplier & Exporter [chemicalbull.com]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mu-intel.com [mu-intel.com]
- 6. Allyl octanoate SDS, 4230-97-1 Safety Data Sheets - ECHEMI [echemi.com]
Spectroscopic Data of Allyl Oct-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for allyl oct-2-enoate, a valuable compound in various research and development sectors. Due to the limited availability of direct experimental data for this compound in public databases, this guide leverages data from structurally analogous compounds, such as other allyl esters and α,β-unsaturated esters, to predict its spectral characteristics. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format. Furthermore, it details the general experimental protocols for these spectroscopic techniques and includes a workflow diagram for the spectroscopic analysis of synthesized organic compounds. This guide is intended to serve as a practical resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.
Introduction
This compound is an organic compound with potential applications in flavor and fragrance industries, polymer chemistry, and as an intermediate in organic synthesis. Its structure, featuring both an allyl group and an α,β-unsaturated ester moiety, gives it unique chemical properties. A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and quality control. This guide provides an in-depth prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on the analysis of structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including allyl esters and α,β-unsaturated esters.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 5.80 - 6.00 | ddt | J ≈ 17.2, 10.4, 5.6 | Vinyl proton of the allyl group. |
| H-3 | 6.85 - 7.00 | dt | J ≈ 15.6, 6.9 | Vinyl proton on the octenoate chain, trans to the carbonyl. |
| H-4 | 5.75 - 5.85 | dt | J ≈ 15.6, 1.5 | Vinyl proton on the octenoate chain, cis to the carbonyl. |
| H-1' | 4.55 - 4.65 | dt | J ≈ 5.6, 1.5 | Methylene protons of the allyl group adjacent to the oxygen. |
| H-2'a | 5.30 - 5.40 | dq | J ≈ 17.2, 1.5 | Terminal vinyl proton of the allyl group, trans to the other vinyl proton. |
| H-2'b | 5.20 - 5.30 | dq | J ≈ 10.4, 1.5 | Terminal vinyl proton of the allyl group, cis to the other vinyl proton. |
| H-4' | 2.15 - 2.25 | q | J ≈ 6.9, 7.4 | Methylene protons on the octenoate chain. |
| H-5' - H-7' | 1.20 - 1.50 | m | - | Methylene protons of the octyl chain. |
| H-8' | 0.85 - 0.95 | t | J ≈ 7.1 | Methyl protons of the octyl chain. |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-1 | 165 - 167 | Carbonyl carbon. |
| C-2 | 118 - 120 | Terminal vinyl carbon of the allyl group. |
| C-3 | 145 - 148 | Vinyl carbon on the octenoate chain. |
| C-4 | 121 - 123 | Vinyl carbon on the octenoate chain. |
| C-1' | 65 - 67 | Methylene carbon of the allyl group adjacent to the oxygen. |
| C-2' | 131 - 133 | Vinyl carbon of the allyl group. |
| C-3' | 32 - 34 | Methylene carbon on the octenoate chain. |
| C-4' - C-7' | 22 - 32 | Methylene carbons of the octyl chain. |
| C-8' | 13 - 15 | Methyl carbon of the octyl chain. |
Predicted IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (ester) | 1715 - 1730 | Strong | The α,β-unsaturation lowers the frequency compared to a saturated ester.[1] |
| C=C (alkene) | 1640 - 1660 | Medium | Overlapping signals from the allyl and octenoate moieties. |
| =C-H (alkene) | 3010 - 3100 | Medium | Stretching vibrations of the vinyl protons. |
| C-H (alkane) | 2850 - 2960 | Medium-Strong | Stretching vibrations of the alkyl chain. |
| C-O (ester) | 1100 - 1300 | Strong | Two distinct C-O stretching bands are expected for an ester.[1][2] |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 182 | Moderate | [M]⁺ (Molecular Ion) |
| 141 | High | [M - C₃H₅]⁺ (Loss of allyl group) |
| 99 | High | [C₆H₉O]⁺ (McLafferty rearrangement product) |
| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be of high purity to avoid interfering signals. Transfer the solution to a standard 5 mm NMR tube.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: First, acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.[5]
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, which involves bombarding the molecules with a high-energy electron beam. This typically results in the formation of a molecular ion and various fragment ions.[6]
-
Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The tabulated NMR, IR, and MS data, derived from analogous compounds, offer a reliable reference for researchers. The detailed experimental protocols and the workflow diagram further serve as a practical guide for the synthesis and characterization of this and similar organic molecules. As direct experimental data becomes available, this guide can be updated to provide an even more accurate and valuable resource for the scientific community.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of Allyl Oct-2-Enoate and Structurally Related Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of allyl oct-2-enoate and related allyl esters. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document leverages data from structurally similar compounds, namely allyl octanoate and allyl hexanoate, to infer its likely solubility profile. This guide also outlines a general experimental protocol for determining ester solubility, providing a framework for researchers to ascertain precise data for this compound.
Introduction to Ester Solubility
Esters are a class of organic compounds characterized by the functional group R-COO-R'. Their solubility is primarily dictated by their molecular structure, including chain length, branching, and the presence of other functional groups. Generally, esters are considered to have low to moderate polarity.
Short-chain esters can act as hydrogen bond acceptors via their oxygen atoms, allowing for some solubility in polar protic solvents like water.[1][2][3] However, as the carbon chain length of either the carboxylate or the alcohol portion increases, the nonpolar character of the molecule dominates, leading to a significant decrease in water solubility.[1][2] Consequently, longer-chain esters are generally insoluble or only sparingly soluble in water but exhibit good solubility in a wide range of organic solvents.[4][5][6]
Estimated Solubility Profile of this compound
This compound (C11H18O2) is an ester with a relatively long carbon chain. Based on the general principles of ester solubility and data from analogous compounds, its solubility profile is predicted as follows:
-
Water : Expected to be practically insoluble or have very low solubility.
-
Alcohols (e.g., Ethanol) : Expected to be soluble.
-
Ethers (e.g., Diethyl ether) : Expected to be soluble.
-
Ketones (e.g., Acetone) : Expected to be soluble.[5]
-
Hydrocarbons (e.g., Hexane, Toluene) : Expected to be soluble.
Quantitative Solubility Data for Structurally Similar Esters
To provide a more quantitative estimation, the following table summarizes the available solubility data for allyl octanoate and allyl hexanoate. These compounds are structurally similar to this compound and can serve as valuable reference points.
| Compound Name | Molecular Formula | Solvent | Solubility | Temperature (°C) |
| Allyl Octanoate | C11H20O2 | Water | 14.54 mg/L (estimated) | 25 |
| Alcohol | Soluble | Not Specified | ||
| Allyl Hexanoate | C9H16O2 | Water | 136.1 mg/L (estimated) | 25 |
| Water | 0.06 g/L | 20 | ||
| 80% Ethanol | 1:2 (v/v) | Not Specified | ||
| Propylene Glycol | Insoluble | Not Specified | ||
| Organic Solvents | Soluble | Not Specified |
The data indicates that even with shorter carbon chains than this compound, both allyl octanoate and allyl hexanoate have very limited solubility in water. It is therefore highly probable that this compound exhibits even lower aqueous solubility. The high solubility in alcohol is a common characteristic of esters of this size.
Experimental Protocol for Solubility Determination
A common and straightforward method for determining the solubility of a compound like this compound is the isothermal saturation method. This method involves preparing a saturated solution of the solute in a given solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)
-
Vials with sealed caps
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The excess solid/liquid ensures that the solution becomes saturated.
-
Equilibration: Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle. If necessary, centrifuge the vial at the same temperature to facilitate the separation of the excess solute.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter to remove any remaining particulate matter.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Workflow for Isothermal Saturation Solubility Measurement.
Conclusion
While direct quantitative solubility data for this compound remains elusive in current literature, a strong qualitative and semi-quantitative understanding can be derived from the behavior of structurally similar esters. It is anticipated that this compound will demonstrate poor solubility in aqueous media and high solubility in common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for empirical determination. Researchers are encouraged to perform these measurements to contribute to the body of knowledge for this compound.
References
- 1. nagwa.com [nagwa.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allyl hexanoate | 123-68-2 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Cas 123-68-2,Allyl hexanoate | lookchem [lookchem.com]
- 7. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
- 8. allyl hexanoate, 123-68-2 [thegoodscentscompany.com]
- 9. ALLYL HEXANOATE [ventos.com]
Allyl Oct-2-enoate: A Technical Safety Guide for Research and Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Allyl oct-2-enoate (CAS No. 94135-94-1) is publicly available. This guide provides a comprehensive safety overview based on a read-across approach from structurally similar compounds, primarily other allyl esters and alpha,beta-unsaturated carbonyl compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a formal risk assessment conducted by qualified safety professionals.
This compound is an organic compound that, due to its alpha,beta-unsaturated ester functionality, requires careful handling and a thorough understanding of its potential hazards. This technical guide summarizes available data on related compounds to provide a robust safety profile, including physical and chemical properties, toxicological data, and recommended handling procedures.
Physical and Chemical Properties
| Property | Allyl Octanoate | Allyl Hexanoate | Source |
| CAS Number | 4230-97-1 | 123-68-2 | |
| Molecular Formula | C₁₁H₂₀O₂ | C₉H₁₆O₂ | |
| Molecular Weight | 184.28 g/mol | 156.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Odor | Fruity, pineapple-like | Fruity, pineapple-like | |
| Boiling Point | 87-88 °C @ 6 mmHg | 75-76 °C @ 15 mmHg | |
| Density | 0.881 g/mL at 25 °C | 0.887 g/mL at 25 °C | |
| Flash Point | 203 °F (95 °C) | 74 °C | |
| Solubility | Insoluble in water; soluble in alcohol and oils | Insoluble in water; soluble in organic solvents |
Toxicological Data and Hazard Assessment
The primary toxicological concern with allyl esters is their potential to hydrolyze in the body to form allyl alcohol and the corresponding carboxylic acid. Allyl alcohol can be further metabolized to acrolein, both of which are known to be toxic.
Acute toxicity data for several allyl esters are summarized below. Based on this data, allyl esters generally exhibit moderate to high acute toxicity via oral and dermal routes.
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Source |
| Allyl Acetate | 130-142 mg/kg | - | |
| Allyl Butyrate | 250 mg/kg | - | |
| Allyl Hexanoate | 218-393 mg/kg | - | |
| Allyl Heptanoate | 500 mg/kg | - | |
| Allyl Isovalerate | 230 mg/kg | - | |
| Allyl Cyclohexanepropionate | 585 mg/kg | - |
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), substances with oral LD50 values in the range of 50 to 300 mg/kg are classified as Category 3 (Toxic if swallowed), and those in the range of 300 to 2000 mg/kg are Category 4 (Harmful if swallowed). Dermal LD50 values would lead to similar classifications.
Allyl compounds are known to be skin irritants and potential sensitizers. Undiluted allyl esters have been shown to be moderately irritating to the skin. Furthermore, some allyl esters have demonstrated skin sensitization potential in animal studies. Therefore, it is prudent to treat this compound as a potential skin sensitizer and irritant.
Signaling Pathways and Metabolism
The metabolic pathway of allyl esters is a critical determinant of their toxicity. The following diagram illustrates the hydrolysis of an allyl ester to allyl alcohol and its subsequent oxidation to the highly reactive and toxic metabolite, acrolein.
Caption: Metabolic activation of allyl esters to toxic metabolites.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized methods are used for assessing the acute toxicity and skin sensitization potential of new chemical entities.
The median lethal dose (LD50) is typically determined using methods that reduce the number of animals required, such as the Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method.
Up-and-Down Procedure (OECD Test Guideline 425):
-
A single animal is dosed at a starting level just below the estimated LD50.
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued for a small number of animals until the criteria for stopping are met.
-
The LD50 is then calculated using a maximum likelihood method.
The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential due to its quantitative nature and improved animal welfare.
Local Lymph Node Assay (OECD Test Guideline 429):
-
A minimum of four animals per dose group are used.
-
The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
On day 5, a solution containing ³H-methyl thymidine is injected intravenously.
-
After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
The proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine.
-
A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive result.
Safe Handling and Emergency Procedures
Given the potential hazards, stringent safety precautions should be implemented when handling this compound. The following workflow outlines the general procedures for handling hazardous liquid chemicals.
Caption: General workflow for safely handling hazardous liquids.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures:
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
While specific safety data for this compound is limited, a read-across analysis of structurally similar allyl esters and alpha,beta-unsaturated carbonyl compounds indicates a profile of moderate to high acute toxicity, and potential for skin irritation and sensitization. The primary hazard is associated
An In-depth Technical Guide on the Odor and Flavor Profile of Allyl Octanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sensory characteristics of Allyl octanoate, a significant contributor to fruit-inspired flavor and fragrance compositions. This document collates available data on its odor and flavor profiles, outlines relevant experimental methodologies, and illustrates associated biological and chemical processes.
It is important to note that the user's initial query for "Allyl oct-2-enoate" did not yield specific results. The scientific literature predominantly refers to "Allyl octanoate," and as such, this guide will focus on the latter compound, which is the likely intended subject of inquiry.
Sensory Profile: Odor and Flavor
Allyl octanoate is a colorless to pale yellow liquid with a distinct and potent aroma and flavor.[1] It is widely utilized in the food and fragrance industries to impart fruity, particularly pineapple-like, notes.
Odor Profile: The olfactory characteristics of Allyl octanoate are multifaceted, described as waxy, fruity, green, and tropical.[2] Specific descriptors frequently used include pineapple, watercress, metallic, fatty, and soapy.[2] Some sources also note a sweet and aldehydic potency to its aroma.[2] The odor is of medium strength and has a substantivity of approximately 8 hours on a testing strip.[2]
Flavor Profile: The taste of Allyl octanoate is characterized by fatty and fruity notes, with nuances of green, earthy, and tropical flavors.[2] Descriptors such as watercress, greasy, and dried fruit have also been used to characterize its taste.[2] At a concentration of 10.00 ppm in water, its taste is described as fatty, fruity, and pineapple-like with a tropical character.[2]
Quantitative Sensory Data
| Sensory Aspect | Type | Descriptors | Concentration | Source |
| Odor | Qualitative | Waxy, fruity, green, tropical, pineapple, watercress, metallic, fatty, soapy, sweet, aldehydic, potent | Not Applicable | The Good Scents Company |
| Flavor | Qualitative | Fatty, fruity, green, earthy, tropical, watercress, greasy, dried fruit | Not Applicable | The Good Scents Company |
| Flavor | Quantitative | Fatty, fruity, pineapple tropical-like | 10.00 ppm | The Good Scents Company[2] |
Experimental Protocols
3.1. Sensory Evaluation of Allyl Octanoate
The following is a generalized experimental protocol for the sensory analysis of a flavor compound like Allyl octanoate, based on established methodologies in the field.
Objective: To qualitatively and quantitatively characterize the odor and flavor profile of Allyl octanoate.
Materials:
-
Allyl octanoate (high purity)
-
Deionized, odorless water
-
Odorless, neutral carrier (e.g., propylene glycol or ethanol)
-
Odor-free sample cups with lids
-
Olfactory testing strips
-
Computerized sensory analysis software
Procedure:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained in descriptive analysis techniques.
-
Sample Preparation:
-
For odor analysis, solutions of Allyl octanoate are prepared in a neutral carrier at various concentrations. Olfactory testing strips are dipped into the solutions.
-
For flavor analysis, solutions are prepared in deionized water at various concentrations, including the 10.00 ppm level.
-
-
Descriptive Analysis:
-
Panelists are presented with the samples in a controlled environment (odor-free, consistent lighting and temperature).
-
They independently generate descriptive terms for the odor and flavor attributes.
-
Through group discussion, a consensus vocabulary is developed.
-
Panelists then rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).
-
-
Threshold Determination (if feasible):
-
A series of ascending concentrations of Allyl octanoate in water are presented to the panel.
-
The detection threshold (the concentration at which the stimulus is first detected) and the recognition threshold (the concentration at which the stimulus can be identified) are determined using methods such as the ASTM E679-04 standard.
-
-
Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile of the compound.
Caption: Workflow for sensory evaluation of a flavor compound.
3.2. Synthesis of Allyl Octanoate
The synthesis of Allyl octanoate is typically achieved through the esterification of octanoic acid with allyl alcohol.[1]
Objective: To synthesize Allyl octanoate from octanoic acid and allyl alcohol.
Materials:
-
Octanoic acid
-
Allyl alcohol
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Organic solvent (e.g., diethyl ether)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: Octanoic acid, a slight excess of allyl alcohol, and a catalytic amount of sulfuric acid are combined in a round-bottom flask.
-
Esterification: The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
-
Workup:
-
The reaction mixture is cooled and diluted with an organic solvent.
-
The solution is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Purification: The solvent is removed by rotary evaporation, and the crude Allyl octanoate is purified by vacuum distillation.
-
Characterization: The purity and identity of the final product are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the synthesis of Allyl octanoate.
Signaling Pathway of Odor Perception
The perception of odorants like Allyl octanoate begins with the interaction of the molecule with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
The binding of an odorant molecule to an olfactory receptor (a G-protein coupled receptor) activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.
Caption: Generalized olfactory signal transduction pathway.
References
An In-depth Technical Guide to the Synonyms and Alternative Names of Allyl oct-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Allyl oct-2-enoate is an organic compound that, while not extensively documented in major chemical databases, can be systematically named and categorized based on standard chemical nomenclature. This guide provides a comprehensive overview of its potential synonyms and alternative names, derived from systematic naming conventions and the nomenclature of its constituent parts. Understanding these alternative names is crucial for thorough literature searches and clear communication in research and development.
Systematic and Alternative Nomenclature
The name "this compound" describes an ester formed from allyl alcohol and oct-2-enoic acid. The position of the double bond in the octenoyl chain is critical and is designated by "-2-". Furthermore, the geometry of this double bond can be either cis (Z) or trans (E), leading to two possible stereoisomers. The most precise names will specify this stereochemistry.
Below is a table summarizing the systematic, common, and parent compound names associated with this compound.
| Name Type | Specific Name | Notes |
| Primary Name | This compound | Common name, stereochemistry not specified. |
| IUPAC Names | prop-2-en-1-yl (2E)-oct-2-enoate | Systematic name for the trans isomer. |
| prop-2-en-1-yl (2Z)-oct-2-enoate | Systematic name for the cis isomer. | |
| prop-2-en-1-yl oct-2-enoate | Systematic name, stereochemistry not specified. | |
| Systematic Alternatives | 2-Octenoic acid, 2-propen-1-yl ester | Based on the parent acid and alcohol. |
| Allyl trans-2-octenoate | Common name for the trans isomer. | |
| Allyl cis-2-octenoate | Common name for the cis isomer. | |
| Parent Compound Names | Allyl Alcohol Synonyms: | |
| Prop-2-en-1-ol | IUPAC name. | |
| 2-Propen-1-ol | Alternative systematic name. | |
| Vinyl carbinol | Common trivial name. | |
| Oct-2-enoic Acid Synonyms: | ||
| (2E)-Oct-2-enoic acid | Systematic name for the trans isomer. | |
| (2Z)-Oct-2-enoic acid | Systematic name for the cis isomer. | |
| trans-2-Octenoic acid | Common name for the trans isomer. | |
| cis-2-Octenoic acid | Common name for the cis isomer. |
Experimental Protocols
Diagram of Nomenclature Relationships
The following diagram illustrates the logical relationships between the primary name "this compound" and its various synonyms and constituent parts.
Caption: Nomenclature relationships for this compound.
An In-depth Technical Guide to the Reactivity of the Allyl Group in Allyl oct-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and reactivity of the allyl group in allyl oct-2-enoate. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and drug development, enabling them to effectively utilize this versatile chemical entity.
Synthesis of this compound
This compound can be synthesized through the esterification of oct-2-enoic acid with allyl alcohol. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
-
Materials:
-
Oct-2-enoic acid (1.0 eq)
-
Allyl alcohol (1.5 eq)
-
Concentrated sulfuric acid (0.1 eq)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oct-2-enoic acid, allyl alcohol, and toluene.
-
Add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~5.9 ppm (m, 1H) | -CH=CH₂ |
| ~5.3 ppm (dd, 1H) | -CH=CH₂(cis) | |
| ~5.2 ppm (dd, 1H) | -CH=CH₂(trans) | |
| ~4.6 ppm (d, 2H) | -O-CH₂-CH=CH₂ | |
| ~6.9 ppm (dt, 1H) | -CH=CH-COO- | |
| ~5.8 ppm (d, 1H) | -CH=CH-COO- | |
| ~2.2 ppm (q, 2H) | -CH₂-CH=CH-COO- | |
| ~1.4 ppm (m, 4H) | -(CH₂)₂-CH₃ | |
| ~0.9 ppm (t, 3H) | -CH₂-CH₃ | |
| ¹³C NMR | ~166 ppm | C=O (ester) |
| ~145 ppm | -CH=CH-COO- | |
| ~132 ppm | -CH=CH₂ | |
| ~122 ppm | -CH=CH-COO- | |
| ~118 ppm | -CH=CH₂ | |
| ~65 ppm | -O-CH₂- | |
| ~32, 28, 22, 14 ppm | Alkyl chain carbons | |
| IR Spectroscopy | ~1725 cm⁻¹ | C=O stretch (α,β-unsaturated ester)[2][4] |
| ~1650 cm⁻¹ | C=C stretch (alkene) | |
| ~1170 cm⁻¹ | C-O stretch (ester) | |
| ~990, 920 cm⁻¹ | =C-H bend (alkene) |
Reactivity of the Allyl Group
The allyl group in this compound is a versatile functional handle that can participate in a wide range of chemical transformations. The key reactive sites are the allylic C-H bonds and the carbon-carbon double bond.
Radical Halogenation at the Allylic Position
The allylic hydrogens are particularly susceptible to abstraction by radicals due to the resonance stabilization of the resulting allyl radical.[1] This reactivity is commonly exploited in allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Experimental Protocol: Allylic Bromination with NBS
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) (solvent)
-
-
Procedure:
-
Dissolve this compound in CCl₄ in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude allylic bromide.
-
Purify the product by column chromatography on silica gel.
-
Caption: General workflow for a cross-metathesis reaction.
Addition Reactions to the Double Bond
The double bond of the allyl group can undergo various addition reactions, including epoxidation and dihydroxylation, to introduce new functional groups.
Epoxidation of the allyl double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation
-
Materials:
-
This compound (1.0 eq)
-
m-CPBA (1.2 eq)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the resulting epoxide by column chromatography.
-
Syn-dihydroxylation of the allyl double bond can be performed using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).
Experimental Protocol: Dihydroxylation
-
Materials:
-
This compound (1.0 eq)
-
Osmium tetroxide (0.01 eq)
-
N-methylmorpholine N-oxide (NMO) (1.2 eq)
-
Acetone/water (10:1) (solvent)
-
Sodium sulfite solution
-
-
Procedure:
-
Dissolve this compound in the acetone/water solvent system.
-
Add NMO followed by a catalytic amount of OsO₄.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the diol by column chromatography.
-
Polymerization
The allyl group can participate in polymerization reactions, although allyl monomers are generally less reactive than vinyl monomers due to degradative chain transfer. [7]Polymerization can be initiated by radical, cationic, or Ziegler-Natta catalysts. [8][9][10][11] Experimental Protocol: Radical Polymerization
-
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (radical initiator)
-
Toluene (solvent)
-
-
Procedure:
-
Place this compound and toluene in a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
De-gas the solution by bubbling nitrogen through it.
-
Add benzoyl peroxide and heat the mixture to 80-100 °C.
-
Maintain the temperature for 24 hours under a nitrogen atmosphere.
-
Cool the reaction and precipitate the polymer by adding the solution to a large excess of a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Table 2: Reactivity Ratios for Copolymerization of Allyl Esters with Vinyl Acetate
| Allyl Ester (M1) | r₁ | r₂ (Vinyl Acetate) | Reference |
| Allyl propionate | 0.42 | 1.29 | [7] |
| Allyl butyrate | 0.64 | 0.97 | [7] |
| Allyl isobutyrate | 0.51 | 1.04 | [7] |
| Allyl valerate | 0.58 | 1.07 | [7] |
| Allyl trimethylacetate | 0.34 | 1.15 | [7] |
Note: These values provide an indication of the relative reactivity of the allyl group in copolymerization.
Transition Metal-Catalyzed Reactions
The allyl group can form π-allyl complexes with transition metals like palladium, which can then undergo nucleophilic attack. [12][13]This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Palladium-Catalyzed Allylic Azidation
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
To a solution of this compound in THF, add sodium azide and the palladium catalyst.
-
Heat the mixture to reflux for 6-12 hours under a nitrogen atmosphere.
-
Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the resulting allyl azide by column chromatography.
-
Conclusion
The allyl group in this compound offers a rich and diverse reactivity profile, making it a valuable building block in organic synthesis and polymer science. Its ability to undergo radical substitution, olefin metathesis, various addition reactions, polymerization, and transition metal-catalyzed transformations provides numerous opportunities for the creation of complex molecules and materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile compound.
References
- 1. Allyl hexanoate(123-68-2) 1H NMR [m.chemicalbook.com]
- 2. Allyl hexanoate(123-68-2) IR Spectrum [m.chemicalbook.com]
- 3. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
- 4. Allyl heptanoate synthesis - chemicalbook [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 2-octenoate, (2E)- | C10H18O2 | CID 5364399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 9. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
The Genesis of a Flavor Principle: A Technical History of Allyl Oct-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl oct-2-enoate, a specialty chemical with applications in the flavor and fragrance industry, represents a confluence of mid-20th century advancements in organic synthesis. While a singular, seminal discovery of this specific ester is not prominently documented, its existence is a logical consequence of the systematic exploration of esterification techniques and the burgeoning interest in unsaturated fatty acids and allyl compounds for commercial applications. This technical guide elucidates the historical context of its likely synthesis, details the probable experimental protocols, and provides quantitative data for the precursor molecules.
Historical Context: The Rise of Synthetic Esters
The story of this compound is intrinsically linked to the broader history of synthetic ester production. Following World War II, the chemical industry saw a significant expansion in the development of artificial flavors and fragrances. This era was marked by a systematic investigation into the synthesis of various esters to replicate and enhance natural aromas.
Allyl esters, in particular, gained attention for their unique, often pungent and fruity notes. The "allyl" group itself was first identified in 1844 by Theodor Wertheim from garlic oil. However, it was the development of robust and scalable esterification methods in the 20th century that enabled the widespread synthesis of compounds like this compound.
The likely first synthesis of this compound would have been achieved through a direct acid-catalyzed esterification of oct-2-enoic acid and allyl alcohol. This method, a cornerstone of organic chemistry, was being systematically applied to a wide range of carboxylic acids and alcohols during this period to create novel flavor and fragrance compounds. While specific patents for many simple esters were filed, the synthesis of this compound was likely considered a routine application of established chemical principles rather than a groundbreaking discovery warranting a dedicated publication.
Physicochemical Data of Precursors and a Representative Allyl Ester
Quantitative data for the reactants and a closely related allyl ester are summarized below for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Allyl Alcohol | C₃H₆O | 58.08 | 96-98 | 0.854 | 1.413 |
| (E)-Oct-2-enoic acid | C₈H₁₄O₂ | 142.20 | 139-141 @ 13 mmHg | 0.935-0.941 | 1.458-1.462 |
| Allyl Octanoate | C₁₁H₂₀O₂ | 184.28 | 87-88 @ 6 mmHg | 0.881 @ 25°C | 1.432 |
Experimental Protocol: Acid-Catalyzed Esterification
The synthesis of this compound can be reliably achieved through Fischer-Speier esterification. The following protocol is a generalized procedure based on well-established methods for synthesizing similar allyl esters.
Materials:
-
Oct-2-enoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine equimolar amounts of oct-2-enoic acid and allyl alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.
-
Heating and Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the cessation of water formation or TLC analysis), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Visualizing the Synthesis
The logical workflow for the synthesis of this compound is depicted in the following diagrams.
Caption: General workflow for the synthesis of this compound.
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of Allyl oct-2-enoate
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of Allyl oct-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in the drug development, flavor, and fragrance industries. The described methodology provides a robust framework for the separation, identification, and quantification of this compound in various sample matrices.
Introduction
This compound is an ester known for its characteristic fruity and waxy aroma, finding applications in the flavor and fragrance industries. Accurate and reliable analytical methods are crucial for its quality control, stability testing, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra. This document provides a comprehensive guide to the GC-MS analysis of this compound.
Experimental Protocol
Sample Preparation
For optimal results, samples containing this compound should be dissolved in a volatile organic solvent.
Reagents and Materials:
-
This compound standard (purity ≥98%)
-
Hexane or Ethyl Acetate (GC grade)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with septa
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing this compound in hexane to achieve a final concentration within the calibration range. If the sample is a solid, perform a solvent extraction followed by dilution.
-
Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following conditions are recommended and can be optimized based on the specific instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Oven Temperature Program | Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve generated from the standard solutions. The peak area of a characteristic ion is plotted against the concentration.
Table 2: Representative Quantitative Data
| Parameter | Value |
| Retention Time (RT) | ~ 12.5 min (dependent on exact conditions) |
| Target Ion (for SIM) | m/z 41 (Allyl cation) |
| Qualifier Ion 1 | m/z 55 |
| Qualifier Ion 2 | m/z 81 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: The mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The base peak is likely to be the allyl cation at m/z 41. Other significant fragments would arise from the cleavage of the octenoate chain.
Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS Analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in identifying and quantifying this compound using GC-MS.
Caption: Logical Steps in GC-MS Identification and Quantification.
Application Note: Analysis of Allyl Oct-2-enoate using High-Performance Liquid Chromatography (HPLC)
Introduction
Allyl oct-2-enoate is an unsaturated ester that contributes to the characteristic aroma and flavor of various fruits. Accurate quantification of this compound is crucial in the food and fragrance industries for quality control and formulation development. While Gas Chromatography (GC) is a common method for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile samples, and when GC instrumentation is unavailable. This application note details a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of allyl octanoate, a closely related compound, is presented in Table 1. These properties are important for sample preparation and chromatographic method development. The key structural features of this compound for HPLC analysis are its ester functional group and the conjugated carbon-carbon double bond, which allows for ultraviolet (UV) detection.
Table 1: Physicochemical Properties of Allyl Octanoate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | N/A |
| Molecular Weight | 184.28 g/mol | N/A |
| Appearance | Colorless clear oily liquid | [1] |
| Specific Gravity | 0.87200 to 0.88000 @ 25.00 °C | [1] |
| Refractive Index | 1.43200 to 1.43400 @ 20.00 °C | [1] |
| Flash Point | 174.00 °F (78.89 °C) | [1] |
Note: Data for the closely related allyl octanoate is provided as a reference.[1]
Principle of the HPLC Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on a C18 column. Elution is achieved using a polar mobile phase, and the analyte is detected by a UV detector. The conjugation of the double bond with the carbonyl group of the ester is expected to result in UV absorbance in the range of 200-220 nm.[2][3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (purity ≥ 99%)
-
Methanol (for sample preparation)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
Samples should be dissolved in methanol and diluted to fall within the calibration range.
-
Prior to injection, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Conditions A suggested set of HPLC parameters is provided in Table 2. These parameters are based on methods for similar compounds, such as allyl hexanoate, and may require optimization.[4]
Table 2: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
5. Preliminary Experiment: Determination of λmax Since the optimal UV detection wavelength (λmax) for this compound is not readily available in the literature, it is recommended to perform an initial experiment.
-
Inject a concentrated standard solution (e.g., 50 µg/mL) into the HPLC system equipped with a Diode Array Detector (DAD).
-
Acquire the UV spectrum of the eluting peak corresponding to this compound.
-
The wavelength of maximum absorbance should be used for subsequent quantitative analysis. Based on the α,β-unsaturated ester structure, the λmax is anticipated to be in the 200-220 nm range.[2][3]
6. Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration.
-
The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of >0.999 being desirable.
-
Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
While GC-MS is a frequently used technique for the analysis of volatile allyl esters, this proposed RP-HPLC method provides a reliable alternative.[5][6] The choice of a C18 column is based on its wide applicability for the separation of nonpolar to moderately polar compounds. The mobile phase composition of acetonitrile and water is a common starting point for the elution of such analytes and can be adjusted to optimize the retention time and peak shape.
For more complex matrices, a gradient elution may be necessary to achieve better separation from interfering compounds. Additionally, for confirmation of the analyte peak, a Mass Spectrometric (MS) detector can be coupled with the HPLC system.
Conclusion
This application note provides a detailed protocol for a proposed RP-HPLC method for the quantitative analysis of this compound. The method is based on established chromatographic principles and data from similar compounds. While initial optimization, particularly the determination of the optimal detection wavelength, is necessary, this guide serves as a comprehensive starting point for researchers and professionals in the field.
References
- 1. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Separation of Allyl hexanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
Application of Allyl Esters in Flavor Chemistry: A Focus on Allyl Octanoate
Introduction
While the specific compound "Allyl oct-2-enoate" is not commonly documented in flavor chemistry literature, this report focuses on the closely related and industrially significant allyl esters, primarily Allyl Octanoate and Allyl Hexanoate (also known as Allyl Caproate). These compounds are pivotal in the creation of fruit-forward flavor profiles, particularly in conveying pineapple and other tropical notes. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and flavor chemistry, summarizing the synthesis, sensory properties, and analytical determination of these esters.
Sensory Profile and Applications
Allyl octanoate is characterized by its potent, sweet, fruity, and waxy aroma, with distinct notes of pineapple and a green, tropical nuance.[1][2] Its flavor profile is described as fatty, fruity, and reminiscent of pineapple and other tropical fruits.[2] Due to these characteristics, it is a valuable component in the formulation of a wide range of food and beverage products.
Table 1: Applications of Allyl Octanoate in the Flavor Industry
| Product Category | Application |
| Beverages (Non-alcoholic) | Enhances exotic and tropical fruit flavors.[1] |
| Confectionery and Chewing Gums | Provides apricot-like and tropical tastes.[1] |
| Baked Goods | Imparts a fruity and sweet aromatic profile.[1] |
| Fruit Ices and Frozen Dairy | Contributes to pineapple and other fruity notes. |
| Jams and Jellies | Boosts the overall fruit flavor perception. |
Physicochemical and Regulatory Data
Allyl esters used in the flavor industry are required to meet high purity standards. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) for certain allyl esters, highlighting the importance of regulatory compliance in their use.[3]
Table 2: Physicochemical and Regulatory Information for Allyl Octanoate
| Property | Value | Reference |
| Chemical Name | prop-2-enyl octanoate | [2] |
| CAS Number | 4230-97-1 | [2] |
| Molecular Formula | C11H20O2 | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Description | Waxy, fruity, green, tropical, pineapple, metallic, soapy | [2] |
| Taste Description | Fatty, fruity, green, earthy, tropical, watercress, greasy | [2] |
| Specific Gravity | 0.872 - 0.880 @ 25°C | [2] |
| Refractive Index | 1.432 - 1.434 @ 20°C | [2] |
| Flash Point | 174.00 °F (78.89 °C) | [2] |
| FEMA Number | 2037 | [2] |
| JECFA Number | 3 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Allyl Octanoate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of allyl octanoate.
Materials:
-
Octanoic acid
-
Allyl alcohol
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of octanoic acid and allyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with distilled water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude allyl octanoate by fractional distillation under reduced pressure to obtain the pure ester.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Allyl alcohol is toxic and flammable; handle with care.[6]
Protocol 2: Sensory Evaluation of Allyl Octanoate in a Beverage Matrix
This protocol outlines a method for the sensory analysis of allyl octanoate in a model beverage system.
Materials:
-
Allyl octanoate solution (e.g., 0.1% in propylene glycol)
-
Sugar-water solution (10% sucrose) as the beverage base
-
Trained sensory panel (8-12 members)
-
Glass tasting cups with lids
-
Data collection software or ballots
Procedure:
-
Prepare a series of dilutions of the allyl octanoate stock solution in the beverage base to achieve different concentrations (e.g., 1, 5, 10, 20 ppm).
-
Present the samples to the sensory panel in a randomized and blind manner. A control sample (beverage base only) should be included.
-
Instruct the panelists to evaluate the samples for key sensory attributes such as pineapple aroma, fruity flavor, sweetness, and any off-notes.
-
Use a labeled magnitude scale (LMS) or a 9-point hedonic scale for panelists to rate the intensity of each attribute.
-
Collect and analyze the data statistically to determine the sensory profile of allyl octanoate at different concentrations and to identify the optimal usage level for the desired flavor impact.
Diagrams
Caption: Synthesis workflow for Allyl Octanoate.
References
- 1. Allyl Octanoate (4230-97-1) | Supplier & Exporter [chemicalbull.com]
- 2. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
- 3. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]
- 4. Allyl octanoate | C11H20O2 | CID 20219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: Quantification of Allyl oct-2-enoate in Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl oct-2-enoate is an organic compound that may be present in various essential oils, contributing to their aromatic profile. Accurate quantification of this and other esters is crucial for the quality control of essential oils, for flavor and fragrance applications, and for ensuring the safety and efficacy of products in the pharmaceutical and cosmetic industries. This document provides detailed protocols for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for analyzing volatile compounds. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.
Data Presentation
While specific quantitative data for this compound in a wide range of essential oils is not extensively documented in publicly available literature, the following table provides a representative structure for presenting such data. The values presented here are hypothetical and should be replaced with experimental findings.
| Essential Oil Source | This compound Concentration (mg/mL) | Method of Analysis | Reference |
| Hypothetical Oil A | 1.25 ± 0.08 | GC-MS | [Internal Data] |
| Hypothetical Oil B | 0.78 ± 0.05 | GC-MS | [Internal Data] |
| Hypothetical Oil C | 2.10 ± 0.12 | HPLC-UV | [Internal Data] |
| Hypothetical Oil D | Not Detected | GC-MS | [Internal Data] |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing to quantify this compound in essential oil samples.
1. Materials and Reagents
-
This compound analytical standard (Purity ≥98%)
-
Hexane (GC grade) or other suitable solvent (e.g., ethanol, methanol)[1]
-
Essential oil sample
-
Internal standard (e.g., nonane, undecane) solution (1 mg/mL in hexane)
-
Glass vials with PTFE-lined septa
-
Micropipettes and tips
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column: A non-polar or medium-polarity column such as DB-5ms (5% phenyl-methylpolysiloxane) or HP-5MS is recommended for the analysis of essential oils.[1][2]
-
Data acquisition and processing software
3. Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking: Spike each calibration standard and sample with a consistent concentration of the internal standard (e.g., 5 µL of a 1 mg/mL solution).
4. Sample Preparation
-
Accurately dilute the essential oil sample in hexane.[1] A dilution factor of 1:100 (v/v) is a good starting point, but the optimal dilution will depend on the expected concentration of the analyte.
-
Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
-
Vortex the sample to ensure homogeneity.
5. GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample or standard into the GC inlet.
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity.
-
6. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with the analytical standard and reference libraries like NIST.[1]
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio from the calibration curve.
-
Calculate the final concentration in the original essential oil sample by applying the dilution factor.
7. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.99.[3]
-
Precision: Evaluated as the relative standard deviation (RSD) of replicate measurements at different concentrations (intra-day and inter-day precision). RSD values should typically be ≤ 15%.[3]
-
Accuracy: Determined by spike and recovery experiments, with recovery values typically between 80% and 120%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
While GC-MS is the more common technique for volatile compounds, HPLC can be a viable alternative, especially for thermally labile compounds.[4]
1. Materials and Reagents
-
This compound analytical standard (Purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Essential oil sample
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
3. Standard and Sample Preparation
-
Prepare stock and calibration standards of this compound in methanol.
-
Dilute the essential oil sample in methanol.
4. HPLC Analysis
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30 °C.
5. Data Analysis and Quantification
-
Quantification is performed using an external standard calibration curve generated by plotting peak area against concentration.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of this compound.
References
- 1. One moment, please... [vipsen.vn]
- 2. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allyl Octanoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl octanoate (also known as allyl caprylate) is a fatty acid ester with the molecular formula C₁₁H₂₀O₂.[1][2] It is a colorless to pale yellow oily liquid characterized by a fruity aroma, often likened to pineapple and apricot.[1][2][3] While widely utilized in the flavor and fragrance industry, its well-defined chemical properties make it a suitable candidate for use as an analytical standard in various testing protocols, particularly in chromatography.[2][3]
This document provides detailed application notes and experimental protocols for the use of allyl octanoate as a standard in analytical testing, primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of allyl octanoate is crucial for its proper handling, storage, and application as an analytical standard.
| Property | Value | Reference |
| CAS Number | 4230-97-1 | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molar Mass | 184.28 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oily liquid | [1][2] |
| Density | 0.881 g/mL at 25°C | [1][3] |
| Boiling Point | 87-88°C at 6 mmHg | [1][3] |
| Flash Point | 95°C (203°F) | [1][2] |
| Refractive Index | n20/D 1.432 | [1][3] |
| Solubility | Insoluble in water and glycerol; soluble in ethanol, ether, and non-volatile oils. | [1][2][3] |
| Stability | Unstable in the presence of alkali and mineral acids. | [3] |
| Storage | Store in a cool, dry place in tightly sealed glass, tin, or resin-lined containers away from heat and light. | [2][3] |
Applications in Analytical Testing
Allyl octanoate can be employed as a standard for the following applications:
-
Method Development and Validation: To establish and validate chromatographic methods for the separation and quantification of esters and related compounds.
-
Quality Control: As a reference standard to ensure the identity and purity of raw materials and finished products in the food, beverage, and cosmetic industries.
-
Impurity Profiling: To identify and quantify impurities in synthetic preparations of related esters.
-
Calibration Standard: For the quantitative determination of allyl esters in various matrices. A gas chromatography-mass spectrometry (GC-MS) based method has been developed for the quantitative determination of allyl esters in yogurt and soft drinks.[4]
Experimental Protocols
The following are generalized protocols for the analysis of allyl octanoate using GC and HPLC. These should be adapted and validated for specific applications and instrumentation.
Gas Chromatography (GC) Protocol
GC is a highly suitable technique for the analysis of volatile compounds like allyl octanoate. The following protocol is a starting point for method development.
Objective: To establish a gas chromatography method for the separation and quantification of allyl octanoate.
Materials and Reagents:
-
Allyl octanoate standard (≥98% purity)
-
Solvent (e.g., Methanol, GC grade)
-
Helium (carrier gas, high purity)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 6890 or equivalent |
| Column | ZB-WAX (60 m x 0.32 mm i.d., 1.5 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 2.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes |
| Detector | FID |
| Detector Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (Helium) | 30 mL/min |
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of allyl octanoate standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples like beverages, a direct injection after filtration may be possible. For more complex matrices like yogurt, a liquid-liquid or solid-phase extraction will be necessary to isolate the analyte.[4]
Analysis Procedure:
-
Equilibrate the GC system with the specified chromatographic conditions.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the allyl octanoate peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of allyl octanoate in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
While GC is often preferred for volatile esters, HPLC can also be utilized, particularly for non-volatile matrices or when derivatization is not desirable. The following is a general reverse-phase HPLC method.
Objective: To develop an HPLC method for the determination of allyl octanoate.
Materials and Reagents:
-
Allyl octanoate standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
HPLC system with a UV or Mass Spectrometric (MS) detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 or equivalent |
| Column | Newcrom R1 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of allyl octanoate and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation: Sample preparation should be optimized to ensure the analyte is soluble in the mobile phase and that matrix components do not interfere with the analysis.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the allyl octanoate peak based on the retention time of the standard.
-
Calculate the concentration of allyl octanoate in the sample using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for using allyl octanoate as an analytical standard in a quality control setting.
Caption: Workflow for using allyl octanoate as a quality control standard.
Safety and Handling
Allyl octanoate is moderately toxic by ingestion and is a skin irritant.[3] It is also flammable.[2]
-
Handling: Handle with care in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses, to avoid skin contact and inhalation.[2]
-
Storage: Store in a cool, dry place away from heat, sparks, or open flames.[2] Keep containers tightly sealed.[2]
-
Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.[2]
Conclusion
Allyl octanoate is a versatile compound that can serve as a reliable analytical standard for chromatographic applications. Its distinct properties and commercial availability make it a valuable tool for researchers, scientists, and drug development professionals in method development, validation, and routine quality control testing. The protocols and information provided herein offer a solid foundation for the successful implementation of allyl octanoate as an analytical standard.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in GC analysis of Allyl oct-2-enoate
This technical support guide provides troubleshooting advice for common issues encountered during the Gas Chromatography (GC) analysis of Allyl oct-2-enoate, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This can be problematic as it reduces resolution between closely eluting peaks and can lead to inaccurate quantification of this compound.[1]
Q2: What are the general causes of peak tailing in GC analysis?
Peak tailing in GC can stem from two main categories of issues:
-
Physical Problems: These are often related to the setup and installation of the GC system. Common issues include improper column installation (e.g., incorrect insertion depth, poor column cuts), the presence of dead volumes in the flow path, or a partially blocked injector liner.[1][2][3] If all peaks in the chromatogram, including the solvent peak, exhibit tailing, the cause is likely physical.[2]
-
Chemical Interactions: These occur when the analyte interacts with active sites within the GC system. For a molecule like this compound, which contains an ester group and a double bond, interactions can occur with active silanol groups on the surface of the inlet liner or the column.[4][5] Column contamination and a mismatch in polarity between the analyte, solvent, and stationary phase can also lead to peak tailing.[4]
Troubleshooting Guide for Peak Tailing of this compound
Q3: My this compound peak is tailing. Where should I start troubleshooting?
A systematic approach is key. Begin by determining if the issue is physical or chemical.
-
Observe all peaks: If every peak in your chromatogram is tailing, the problem is likely related to the physical setup of your GC system.[2]
-
Observe only the analyte peak: If only the this compound peak (and other polar or active compounds) are tailing, the issue is more likely due to chemical interactions.
The following workflow provides a step-by-step guide to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for GC peak tailing.
Q4: What specific actions should I take if I suspect a physical issue?
If all peaks are tailing, systematically check the following:
-
Column Installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. The column ends should be cut squarely and cleanly. A poor cut can create turbulence and dead volume, leading to peak tailing.[1][2]
-
Injector Liner: Inspect the injector liner for contamination or debris. If it is dirty, replace it with a new, deactivated liner.
-
System Leaks: Check for leaks at all fittings, especially at the inlet. Leaks can disrupt the carrier gas flow and cause peak distortion.
Q5: What should I do if only the this compound peak is tailing?
If only your analyte of interest is tailing, this suggests a chemical interaction. Consider the following solutions:
-
Inlet Maintenance: The inlet is a common source of activity. Replace the septum and any O-rings, as these can degrade and become active. Using a deactivated inlet liner is crucial.[6]
-
Column Contamination: The front of the GC column can become contaminated with non-volatile residues from the sample matrix. Trimming 10-20 cm from the inlet end of the column can often resolve this issue.[1][7]
-
Active Sites: this compound, with its ester functionality, can interact with active silanol groups in the system. Using a highly inert (deactivated) column and liner is recommended.
-
Solvent and Sample Matrix: The choice of solvent can impact peak shape. Ensure your sample is fully dissolved and that the solvent is compatible with your stationary phase. Complex sample matrices can also introduce contaminants that cause peak tailing.
Recommended GC Parameters for this compound Analysis
Due to the lack of specific experimental data for this compound in the initial search, the following table provides a general starting point for the GC analysis of unsaturated esters. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | Mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | A good starting point for separating compounds of intermediate polarity like unsaturated esters. |
| Injector Temperature | 250 °C | Should be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. |
| Oven Program | Start at a lower temperature (e.g., 60-80 °C) and ramp up to a final temperature (e.g., 280 °C) | A temperature program allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. |
| Flow Rate | 1-2 mL/min (for a standard 0.25 mm ID column) | Optimal flow rate for good separation efficiency. |
| Detector | Flame Ionization Detector (FID) | FID is a robust and sensitive detector for organic compounds like this compound. |
| Detector Temperature | 280-300 °C | Should be higher than the final oven temperature to prevent condensation of the analyte. |
| Injection Mode | Split or Splitless | Split injection is suitable for concentrated samples, while splitless is better for trace analysis. |
Disclaimer: The information provided in this technical support guide is for general guidance only. Optimal conditions for your specific analysis may vary. Always refer to your instrument's user manual and follow good laboratory practices.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Allyl Oct-2-enoate Formulation Stability
Welcome to the technical support center for Allyl oct-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, an α,β-unsaturated ester, is susceptible to several degradation pathways that can impact the stability of your formulation. The primary concerns are:
-
Hydrolysis: The ester functional group can be hydrolyzed, particularly in the presence of strong acids or bases, leading to the formation of allyl alcohol and oct-2-enoic acid.
-
Oxidation: The allylic double bond and the α,β-unsaturated system can be prone to oxidation, which can be initiated by exposure to air (oxygen), peroxides, or certain metal ions.
-
Michael Addition (Conjugate Addition): The electron-deficient β-carbon of the α,β-unsaturated carbonyl system is susceptible to nucleophilic attack. This can lead to reactions with other components in your formulation, such as certain excipients with nucleophilic functional groups (e.g., amines, thiols).[1]
-
Polymerization: Like many unsaturated compounds, this compound may have the potential to polymerize under certain conditions, such as exposure to heat, light, or initiators.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Q2: What are the initial signs of degradation in my this compound formulation?
Early indicators of degradation can include:
-
Changes in physical appearance, such as color change or precipitation.
-
Alterations in the odor profile of the formulation.
-
A decrease in the measured potency of this compound.
-
The appearance of new peaks in your analytical chromatogram (e.g., HPLC).
-
A shift in the pH of the formulation.
Q3: How can I minimize the risk of hydrolysis in my aqueous formulation?
To mitigate hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of your formulation in a neutral range (pH 6-8), as both acidic and basic conditions can catalyze ester hydrolysis. The use of appropriate buffer systems is crucial.
-
Excipient Selection: Avoid excipients that are strongly acidic or basic.
-
Water Activity: In solid or semi-solid formulations, control the water activity to minimize the availability of water for hydrolysis.
-
Storage Conditions: Store the formulation at recommended temperatures, as elevated temperatures can accelerate hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Loss of Potency with Appearance of a New Peak at an Earlier Retention Time in RP-HPLC | Hydrolysis: The new, more polar peak could be allyl alcohol or oct-2-enoic acid. | 1. Confirm Degradant Identity: Use a reference standard of the suspected degradant or employ mass spectrometry (LC-MS) for identification. 2. pH Adjustment: If the formulation is aqueous, measure and adjust the pH to a neutral range using a suitable buffer. 3. Excipient Review: Evaluate the excipients for any that could be contributing to an acidic or basic microenvironment. |
| Development of an Off-Odor or Color Change | Oxidation: The double bonds in the molecule are susceptible to oxidation. | 1. Inert Atmosphere: During manufacturing and packaging, use an inert atmosphere (e.g., nitrogen or argon) to displace oxygen. 2. Antioxidants: Consider the addition of antioxidants to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol. Compatibility studies are essential. 3. Chelating Agents: If metal-ion catalyzed oxidation is suspected, include a chelating agent like ethylenediaminetetraacetic acid (EDTA). |
| Unexpected New Peaks in the Chromatogram, Especially with Amine-Containing Excipients | Michael Addition: Nucleophilic excipients can react with the α,β-unsaturated system. | 1. Excipient Compatibility Study: Perform a systematic study of this compound with each excipient to identify the interaction. 2. Alternative Excipients: Replace the reactive excipient with a non-nucleophilic alternative. |
| Increased Viscosity or Gel Formation Over Time | Polymerization: The unsaturated nature of the molecule may lead to polymerization. | 1. Inhibitors: Consider the addition of a polymerization inhibitor, such as hydroquinone or its derivatives, if compatible with the final product's intended use. 2. Storage Conditions: Store the formulation at controlled room temperature and protect it from light, as both can initiate polymerization. |
Data Presentation
Table 1: General Forced Degradation Conditions for this compound Stability Assessment
Forced degradation studies are crucial for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.[2][3] The following conditions are a recommended starting point.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Hydrolysis of the ester linkage. |
| Base Hydrolysis | 0.1 M NaOH | 4 - 24 hours at room temperature | Rapid hydrolysis of the ester linkage. |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the double bonds. |
| Thermal Degradation | 80°C | 48 - 96 hours | General decomposition, potential for polymerization. |
| Photodegradation | ICH Q1B recommended light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter) | As per ICH guidelines | Photochemically induced reactions, such as isomerization or oxidation. |
Note: The extent of degradation should be targeted at 5-20% to ensure that the analytical method can adequately resolve the degradation products from the parent compound.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is essential to separate and quantify this compound in the presence of its degradation products.[4][5][6]
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of potential degradation products with varying polarities. A suggested starting gradient is:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance (a UV scan of a dilute standard is recommended to determine the optimal wavelength).
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[6]
Protocol 2: Excipient Compatibility Study
This study helps to identify potential interactions between this compound and formulation excipients.[7]
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a sample of this compound alone as a control.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the binary mixtures to the control. The appearance of new degradation peaks or a significant increase in the degradation of this compound in the presence of an excipient indicates an incompatibility.
Mandatory Visualization
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Allyl Oct-2-enoate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Allyl oct-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is a hydrophobic molecule. When introduced into an aqueous medium, the strong hydrogen bonds between water molecules resist disruption by the nonpolar hydrocarbon tail of the ester, leading to poor solvation and phase separation. This phenomenon is known as the hydrophobic effect.[7]
Q3: What are the common strategies to improve the solubility of hydrophobic compounds like this compound in aqueous media?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. The most common methods include:
-
Co-solvency : Adding a water-miscible organic solvent (co-solvent) to the aqueous solution can reduce the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[8][9][10]
-
Use of Surfactants : Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous phase.[11][12]
-
Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that are soluble in water.[13][14][15][16][17]
Q4: Which co-solvent should I choose?
A4: The choice of co-solvent depends on the specific requirements of your experiment, including considerations of toxicity and compatibility with your assay. Commonly used co-solvents in pharmaceutical and biological research include ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).[8][9] The effectiveness of a co-solvent is related to its ability to reduce the polarity of the aqueous medium.[9]
Q5: How do I select an appropriate surfactant?
A5: Surfactant selection depends on factors such as the required hydrophilic-lipophilic balance (HLB), potential for toxicity, and compatibility with other formulation components. Non-ionic surfactants are often preferred in biological applications due to their lower toxicity.[12] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.[11]
Q6: What type of cyclodextrin is suitable for this compound?
A6: The choice of cyclodextrin (e.g., α-, β-, or γ-cyclodextrin and their derivatives) depends on the size and shape of the guest molecule.[17] For a molecule like this compound, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good starting points due to the size of their hydrophobic cavity.[13][15]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound forms an oily layer or precipitates out of solution. | Insufficient solubilizing agent or incorrect solubilization method. | 1. Increase the concentration of the co-solvent, surfactant, or cyclodextrin incrementally. 2. Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC). 3. Try a different solubilization technique (see experimental protocols below). |
| The solution is cloudy or opalescent. | Formation of an emulsion or a fine suspension instead of a true solution. | 1. Increase sonication time or vortexing intensity to aid dispersion. 2. For surfactant-based formulations, try a surfactant with a different Hydrophilic-Lipophilic Balance (HLB). 3. For cyclodextrin formulations, ensure the molar ratio of cyclodextrin to this compound is optimal. |
| The solubility decreases over time or upon temperature change. | The formulation is at its saturation limit and is thermodynamically unstable. | 1. Prepare fresh solutions before each experiment. 2. Store the stock solution at a constant temperature. 3. Consider using a higher concentration of the solubilizing agent to improve stability. |
| The solubilizing agent interferes with my downstream assay (e.g., cell viability, enzyme activity). | The chosen co-solvent, surfactant, or cyclodextrin is not biocompatible at the concentration used. | 1. Perform a vehicle control experiment to assess the effect of the solubilizing agent alone. 2. Reduce the concentration of the solubilizing agent to the lowest effective level. 3. Switch to a more biocompatible solubilizing agent (e.g., a different co-solvent, a non-ionic surfactant, or a modified cyclodextrin). |
Data Presentation
Table 1: Physicochemical Properties of Allyl Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Water Solubility | LogP (o/w) |
| Allyl octanoate | C₁₁H₂₀O₂ | 184.28 | 14.54 mg/L @ 25°C[2] | 4.147[2] |
| Allyl hexanoate | C₉H₁₆O₂ | 156.22 | Practically Insoluble (0.06 g/L)[4][5] | 3.2[18] |
| Allyl decanoate | C₁₃H₂₄O₂ | 212.33 | 1.517 mg/L @ 25°C[19] | 5.166[19] |
| Allyl crotonate | C₇H₁₀O₂ | 126.15 | 1916 mg/L @ 25°C[20] | 2.069[20] |
Note: Data for this compound is not available; the table provides data for structurally similar compounds to infer its properties.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in a water-miscible organic co-solvent (e.g., ethanol, DMSO, or PEG 400) to create a concentrated stock solution (e.g., 10-100 mM).
-
-
Preparation of Working Solution:
-
Vortex the stock solution to ensure complete dissolution.
-
Serially dilute the stock solution into the aqueous experimental buffer to achieve the desired final concentration of this compound.
-
Crucially, ensure the final concentration of the co-solvent in the working solution is low enough to be non-toxic to the experimental system (typically <1% v/v for many cell-based assays).
-
-
Observation and Control:
-
Visually inspect the working solution for any signs of precipitation or cloudiness.
-
Prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on the experiment.
-
Protocol 2: Solubilization using a Surfactant
-
Surfactant Selection and Preparation:
-
Choose a suitable surfactant (e.g., Tween® 80, Poloxamer 188).
-
Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC).
-
-
Preparation of this compound-Surfactant Solution:
-
Add the desired amount of this compound directly to the surfactant solution.
-
Alternatively, prepare a concentrated stock of this compound in a volatile organic solvent (e.g., ethanol). Add this stock to the surfactant solution and then remove the organic solvent using a stream of nitrogen or by rotary evaporation.
-
-
Homogenization:
-
Vortex or sonicate the mixture until the this compound is fully dispersed, resulting in a clear or slightly opalescent solution.
-
-
Control:
-
Prepare a vehicle control with the surfactant in the aqueous buffer at the same final concentration.
-
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Cyclodextrin Selection and Solution Preparation:
-
Select a cyclodextrin appropriate for the size of this compound (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare a solution of the cyclodextrin in the aqueous buffer. Gently warming the solution can aid in dissolving the cyclodextrin.
-
-
Complex Formation:
-
Add this compound to the cyclodextrin solution. A molar excess of the cyclodextrin is typically required (e.g., 1:2 to 1:10 ratio of drug to cyclodextrin).
-
Stir or shake the mixture at a controlled temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
-
Purification (Optional):
-
If a solid complex is desired, the solution can be freeze-dried. The resulting powder can then be reconstituted in the aqueous buffer.
-
-
Control:
-
Prepare a vehicle control with the cyclodextrin in the aqueous buffer at the same final concentration.
-
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: Decision tree for selecting a solubilization method for this compound.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. allyl octanoate, 4230-97-1 [thegoodscentscompany.com]
- 3. Allyl Octanoate (4230-97-1) | Supplier & Exporter [chemicalbull.com]
- 4. Allyl hexanoate | 123-68-2 [chemicalbook.com]
- 5. Cas 123-68-2,Allyl hexanoate | lookchem [lookchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Surfactant Basics 2 (Emulsion, Emulsifiers) [sanyo-chemical-solutions.com]
- 12. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 15. amorphous-water-soluble-derivatives-of-cyclodextrins-from-test-tube-to-patient - Ask this paper | Bohrium [bohrium.com]
- 16. scispace.com [scispace.com]
- 17. ulprospector.com [ulprospector.com]
- 18. ScenTree - Allyl caproate (CAS N° 123-68-2) [scentree.co]
- 19. allyl decanoate, 57856-81-2 [thegoodscentscompany.com]
- 20. allyl crotonate [flavscents.com]
Avoiding emulsion formation during extraction of Allyl oct-2-enoate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid and resolve emulsion formation during the liquid-liquid extraction of Allyl oct-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it problematic during extraction?
An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1][2] In the context of extracting this compound, it's the dispersion of fine droplets of the organic phase into the aqueous phase (or vice versa), preventing the formation of two distinct, separable layers. This is problematic because it makes it difficult or impossible to isolate the desired compound, leading to significant product loss and contamination of the final product.[3]
Q2: What are the common causes of emulsion formation during the extraction of this compound?
Emulsion formation is often caused by:
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can create fine droplets that are difficult to separate.[3]
-
Presence of Surfactant-like Impurities: Compounds that have solubility in both the aqueous and organic phases, such as phospholipids, free fatty acids, or proteins, can act as emulsifying agents.[3]
-
High Concentration of the Solute: A high concentration of this compound or other components can sometimes contribute to emulsion stability.
-
Similar Densities of the Two Phases: When the densities of the organic and aqueous layers are very close, separation can be slow and emulsions more likely to form.
Q3: How can I prevent the formation of an emulsion in the first place?
Preventing an emulsion is always easier than breaking one.[3][4] Key preventative strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the two phases without excessive agitation.[3]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer.[3][4] This increases the ionic strength of the aqueous phase, making the organic components, like this compound, less soluble and promoting phase separation.
-
pH Adjustment: Depending on the impurities present, adjusting the pH of the aqueous layer can suppress the surfactant properties of acidic or basic compounds.
Q4: I have already formed an emulsion. What steps can I take to break it?
If an emulsion has already formed, several techniques can be employed to break it:
-
Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, emulsions will break on their own with enough time.[5][6]
-
Addition of Brine (Salting Out): Introduce a saturated sodium chloride solution to the mixture. This is often the most effective method.[3][4][5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the denser droplets to coalesce and separate.[4][5][6]
-
Filtration: Passing the emulsion through a bed of glass wool or phase separation filter paper can help to break up the dispersed droplets.[3][4]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[3][4]
-
Temperature Changes: Gently warming or cooling the separatory funnel can sometimes help to break an emulsion.[1][7]
Q5: Are there alternative extraction methods that are less prone to emulsion formation?
Yes, if emulsions are a persistent issue, consider these alternatives:
-
Solid-Phase Extraction (SPE): In SPE, the aqueous sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with an organic solvent. This avoids the direct mixing of two immiscible liquid phases, thus preventing emulsion formation.[4]
-
Supported Liquid Extraction (SLE): This technique involves absorbing the aqueous sample onto an inert solid support. An immiscible organic solvent is then passed through the support to extract the analyte, which also avoids the formation of emulsions.[3]
Troubleshooting Summary
The following table summarizes the common methods for preventing and breaking emulsions during the extraction of this compound.
| Method | Principle of Action | Application Stage | Key Considerations |
| Gentle Inversions | Minimizes the energy input that creates fine droplets. | Prevention | May require a longer extraction time to achieve equilibrium. |
| "Salting Out" (Addition of Brine) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic ester.[3][4] | Prevention or Breaking | Highly effective and generally the first method to try for breaking an emulsion. |
| Centrifugation | Applies a strong force to accelerate the coalescence of dispersed droplets.[4][5] | Breaking | Limited by the volume of the centrifuge tubes available. |
| Filtration | Physically disrupts the emulsion layer using materials like glass wool or phase separation paper.[3][4] | Breaking | Best for removing a small amount of emulsion between two clear layers. |
| Addition of a Different Solvent | Alters the properties of the organic phase to improve the solubility of emulsifying agents.[3][4] | Breaking | The added solvent must be easily removable from the final product. |
| Solid-Phase Extraction (SPE) | Avoids direct liquid-liquid mixing by retaining the analyte on a solid support.[4] | Alternative Method | Requires method development to select the appropriate sorbent and elution solvent. |
Experimental Protocols
Protocol 1: Standard Extraction of this compound with Emulsion Prevention
This protocol outlines a standard liquid-liquid extraction procedure with integrated steps to minimize emulsion formation.
-
Preparation:
-
Ensure the crude this compound mixture is dissolved in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
-
Initial Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of brine to the separatory funnel.
-
-
Extraction (Gentle Mixing):
-
Stopper the funnel and gently invert it 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking.
-
Place the funnel in a ring stand and allow the layers to separate.
-
-
Separation:
-
Once two clear layers have formed, drain the lower aqueous layer.
-
Drain the upper organic layer containing the this compound through the top of the funnel to avoid contamination.
-
-
Drying and Concentration:
-
Dry the collected organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Breaking a Pre-existing Emulsion
This protocol should be followed if an emulsion has already formed.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Often, the emulsion will resolve on its own.[5][6]
-
Salting Out:
-
If the emulsion persists, add a significant amount of saturated brine (approximately 10-20% of the total volume) to the funnel.
-
Gently swirl the funnel and observe if the layers begin to separate.
-
-
Mechanical Disruption (If Necessary):
-
If salting out is not completely effective, use a glass stirring rod to gently stir the emulsion layer. This can help to coalesce the dispersed droplets.
-
-
Filtration (For Stubborn Emulsions):
-
Centrifugation (For Small Volumes):
Visual Guides
Caption: A troubleshooting workflow for preventing and breaking emulsions during extraction.
Caption: Mechanism of "salting out" to break an emulsion by increasing aqueous phase polarity.
References
- 1. brainkart.com [brainkart.com]
- 2. quora.com [quora.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Validation & Comparative
A Comparative Analysis of the Fragrance Profiles of Allyl oct-2-enoate and Allyl hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the fragrance profiles of two closely related allyl esters: Allyl oct-2-enoate and Allyl hexanoate. The information presented is supported by available physicochemical data and established experimental methodologies for fragrance evaluation.
Introduction
Allyl esters are a class of organic compounds known for their characteristic fruity and often complex aromas. They are widely utilized in the flavor and fragrance industry to impart specific scent notes to a variety of consumer products. This guide focuses on a comparative analysis of this compound and Allyl hexanoate, highlighting the subtle yet significant differences in their olfactory properties. Understanding these distinctions is crucial for the precise application of these molecules in fragrance formulation and sensory research.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound and Allyl hexanoate is presented in Table 1. These properties, including molecular weight, boiling point, and density, influence the volatility and diffusion of the molecules, which in turn affects their fragrance perception.
| Property | This compound | Allyl hexanoate |
| Synonyms | Allyl 2-octenoate | Allyl caproate |
| CAS Number | Not widely available | 123-68-2 |
| Molecular Formula | C₁₁H₁₈O₂ | C₉H₁₆O₂ |
| Molecular Weight | 182.26 g/mol | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | ~ 210-212 °C | 185-191 °C[1] |
| Density | ~ 0.88 g/cm³ | 0.884-0.890 g/cm³ @ 25°C[1] |
| Flash Point | ~ 87 °C | 68 °C[1] |
| Solubility | Insoluble in water; soluble in alcohol and oils.[2] | Insoluble in water; soluble in alcohol and fixed oils.[1] |
Fragrance Profile Comparison
The olfactory characteristics of this compound and Allyl hexanoate, as determined by sensory panels and Gas Chromatography-Olfactometry (GC-O), are detailed in Table 2. While both compounds share a generally fruity character, their fragrance profiles are distinct.
| Fragrance Aspect | This compound | Allyl hexanoate |
| Primary Odor | Fruity, Waxy, Green | Fruity, Sweet, Pineapple |
| Odor Description | A complex aroma with waxy, fatty, and green nuances, accompanied by tropical and pineapple-like notes. Some sources also describe a sweet, floral fragrance reminiscent of apricot and pineapple.[2] Metallic and soapy undertones have also been reported. | A strong, sweet, and fruity scent, most commonly associated with pineapple. It also possesses fatty and rum-like nuances. |
| Odor Strength | Medium | High |
| Odor Threshold | Data not readily available | Data not readily available (general for allyl esters) |
Experimental Protocols for Fragrance Analysis
The characterization of fragrance profiles relies on a combination of instrumental and sensory analysis techniques. The following are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual odor-active compounds in a sample.
Methodology:
-
Sample Preparation: The fragrance compound is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.
-
GC Separation: A small volume of the prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and polarity.
-
Olfactory Detection: The effluent from the GC column is split into two paths. One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other path is directed to a sniffing port.
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its retention time.
-
Data Analysis: The data from the GC detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.
Sensory Panel Evaluation
A trained sensory panel is essential for describing and quantifying the complex attributes of a fragrance.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe scents consistently. They undergo extensive training to recognize and scale the intensity of various standard odorants.
-
Sample Presentation: The fragrance compounds are presented to the panelists in a controlled environment with neutral airflow and temperature. Samples are typically diluted and presented on smelling strips or in sniff bottles.
-
Attribute Description: Panelists individually evaluate the samples and generate a list of descriptive terms for the aroma. Through group discussion, a consensus vocabulary is developed.
-
Intensity Rating: Panelists then rate the intensity of each descriptive attribute on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a quantitative sensory profile of the fragrance.
Diagrams
Olfactory Signal Transduction Pathway
The perception of fragrance begins with the binding of an odorant molecule to an olfactory receptor in the nasal cavity, initiating a signal transduction cascade.
Caption: General olfactory signal transduction pathway.
Experimental Workflow for Fragrance Analysis
The process of analyzing and comparing fragrance profiles involves a systematic workflow combining instrumental and sensory methods.
Caption: Experimental workflow for fragrance analysis.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for Allyl Oct-2-enoate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Allyl oct-2-enoate is critical. This guide provides a comparative overview of validated analytical methods for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a potential alternative. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for specific analytical needs.
Comparison of Analytical Methods
Gas Chromatography is generally the preferred method for volatile compounds like this compound due to its high resolution and sensitivity. HPLC can be an alternative, particularly when GC is not available, though it may require derivatization to achieve adequate sensitivity for non-UV absorbing analytes.
Table 1: Performance Characteristics of a Validated GC-MS Method
The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of allyl esters, which are structurally similar to this compound.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.01 - 4 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80 - 115% |
| Specificity | High (Mass spectral data) |
Table 2: Performance Characteristics of a Representative HPLC-UV Method
As this compound lacks a strong chromophore, a direct HPLC-UV analysis would have poor sensitivity. The data below represents a validated HPLC-UV method for a UV-absorbing ester, indicating the performance that could be expected if a suitable derivatization agent were used for this compound.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.8 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | Moderate (Retention time) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of similar volatile esters.
GC-MS Method Protocol
This protocol outlines a typical GC-MS method for the quantification of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or methanol).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, dissolve the matrix in the chosen solvent and spike with an internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound and the internal standard.
3. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. The coefficient of determination (R²) should be ≥ 0.995.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of three concentrations (low, medium, high) within the linear range, with multiple injections (n=6) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be ≤ 15%.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound (low, medium, and high levels). The recovery should be within 80-120%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
HPLC-UV Method Protocol (with Derivatization)
This protocol describes a representative HPLC-UV method, assuming a derivatization step to make this compound detectable by UV. The choice of derivatizing agent would be critical.
1. Derivatization and Sample Preparation:
-
React the this compound standard and samples with a suitable UV-active derivatizing agent.
-
Prepare a stock solution of the derivatized this compound in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized product.
3. Method Validation:
-
Linearity: Analyze calibration standards and construct a calibration curve. The R² should be ≥ 0.999.[1]
-
Precision: Assess repeatability and intermediate precision. The %RSD should be ≤ 2%.[1]
-
Accuracy: Determine through recovery studies, with acceptance criteria typically between 98-102%.[2]
-
LOD and LOQ: Determined from the S/N ratio.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful method implementation.
Caption: Workflow for analytical method validation.
References
Comparative study of different synthetic routes for Allyl oct-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic pathways for the production of Allyl oct-2-enoate, a valuable ester intermediate in organic synthesis. The document details common methodologies, including Direct Esterification (Fischer Esterification), Transesterification, and a two-step Acyl Chloride-based approach. Each method is evaluated based on reaction parameters, yields, and catalyst systems, with supporting data presented for clear comparison. Detailed experimental protocols and workflow diagrams are provided to facilitate replication and adaptation in a research setting.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Esterification | Oct-2-enoic acid, Allyl alcohol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | 4 - 8 hours | 60 - 80% | One-step process, readily available starting materials. | Equilibrium-limited reaction, often requires excess alcohol, harsh acidic conditions. |
| Transesterification | Methyl or Ethyl oct-2-enoate, Allyl alcohol | Sodium Methoxide (NaOMe) or other metal alkoxides | 2 - 6 hours | 85 - 95% | High yield, faster reaction times compared to direct esterification. | Requires preparation of the starting ester, sensitive to water. |
| Enzymatic Transesterification | Methyl or Ethyl oct-2-enoate, Allyl alcohol | Immobilized Lipase (e.g., Novozym 435) | 24 - 72 hours | 70 - 90% | "Green" and mild reaction conditions, high selectivity. | Longer reaction times, cost of enzyme. |
| Acyl Chloride Route | Oct-2-enoic acid, Thionyl Chloride (SOCl₂), Allyl alcohol | None (in the second step) | 2 - 4 hours (total) | > 90% | High yield, not an equilibrium reaction. | Two-step process, use of hazardous reagent (SOCl₂). |
I. Direct Esterification (Fischer Esterification)
This classical method involves the direct reaction of oct-2-enoic acid with allyl alcohol in the presence of a strong acid catalyst. The reaction is reversible and driven to completion by using an excess of one of the reactants, typically the less expensive allyl alcohol, and/or by removing the water formed during the reaction.[1][2][3]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oct-2-enoic acid (1.0 eq) and allyl alcohol (3.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
II. Transesterification
Transesterification involves the reaction of an ester (e.g., methyl or ethyl oct-2-enoate) with an alcohol (allyl alcohol) in the presence of a catalyst to exchange the alkoxy group. This method can be performed under either acidic or basic conditions, with basic catalysis generally being faster.[4][5]
Experimental Protocol (Base-Catalyzed):
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl oct-2-enoate (1.0 eq) in anhydrous allyl alcohol (5.0 eq).
-
Catalyst Preparation and Addition: Prepare a solution of sodium methoxide in methanol (e.g., 25 wt%). Add a catalytic amount of this solution (0.05 eq of NaOMe) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction by TLC. The reaction is typically complete within 4 hours.
-
Work-up: Cool the reaction mixture and neutralize the catalyst by adding a weak acid (e.g., acetic acid). Remove the excess allyl alcohol and methanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by vacuum distillation.
III. Enzymatic Transesterification
A greener alternative to chemical catalysis is the use of enzymes, particularly lipases, to catalyze the transesterification reaction. This method operates under mild conditions and offers high selectivity.[6]
Experimental Protocol:
-
Reaction Setup: In a flask, combine methyl oct-2-enoate (1.0 eq) and allyl alcohol (1.5 eq) in a suitable organic solvent (e.g., hexane) or under solvent-free conditions.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the substrates).
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C) for 48-72 hours.
-
Work-up: After the reaction, filter off the immobilized enzyme for potential reuse.
-
Purification: Remove the solvent and any remaining starting materials under reduced pressure. The product can be further purified by vacuum distillation if necessary.
IV. Synthesis via Acyl Chloride
This high-yield, two-step method involves the initial conversion of oct-2-enoic acid to its more reactive acyl chloride, followed by reaction with allyl alcohol.
Experimental Protocol:
Step 1: Synthesis of Oct-2-enoyl Chloride
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, place oct-2-enoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction: Gently heat the mixture to 50-60°C for 2 hours. The evolution of SO₂ and HCl gases will be observed.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude oct-2-enoyl chloride.
Step 2: Esterification of Oct-2-enoyl Chloride
-
Reaction Setup: In a separate flask, dissolve allyl alcohol (1.1 eq) in a dry, non-protic solvent such as dichloromethane, and cool the solution in an ice bath.
-
Acyl Chloride Addition: Add the crude oct-2-enoyl chloride dropwise to the cooled solution of allyl alcohol.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product is purified by vacuum distillation.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6489496B2 - Transesterification process - Google Patents [patents.google.com]
- 6. Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra [mdpi.com]
A Comparative Analysis of GC-MS and HPLC for the Quantification of Allyl Oct-2-enoate
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides a detailed comparison of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of Allyl oct-2-enoate. This comparison is based on established methodologies for similar volatile esters, providing a framework for method selection and validation.
This compound, a volatile ester, presents unique analytical challenges. The choice between GC-MS and HPLC for its quantification depends on various factors including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. While GC-MS is generally preferred for volatile and semi-volatile compounds, HPLC offers a viable alternative, particularly for less volatile analytes or when derivatization is not desirable.[1]
Principles of a Cross-Validated Approach
Method validation is crucial to ensure that an analytical procedure is suitable for its intended purpose.[2] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4] A cross-validation between two distinct methods like GC-MS and HPLC provides a high degree of confidence in the analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.[1] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification.
Experimental Protocol: GC-MS
A typical GC-MS method for the analysis of volatile esters would involve the following steps:[3][5][6]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like hexane.[3] Working standards are prepared by diluting the stock solution to various concentrations to create a calibration curve.[3] For sample analysis, an appropriate extraction method, such as liquid-liquid extraction with hexane, may be employed depending on the matrix.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for separating esters.
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.
-
Oven Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to ensure the elution of the analyte. A representative program could be: start at 70°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[3]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture.[1] While less common for highly volatile compounds, HPLC can be a suitable method for the analysis of esters, especially if they are less volatile or if derivatization is to be avoided. For this compound, a reversed-phase HPLC method would be the most probable approach.
Experimental Protocol: HPLC
A hypothetical HPLC method for this compound, based on general principles for ester analysis, is outlined below:[8][9]
-
Sample Preparation: Similar to GC-MS, stock and working standard solutions are prepared. The solvent used for sample and standard preparation should be compatible with the mobile phase, for example, a mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately non-polar organic molecules.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water would be appropriate. The exact ratio would need to be optimized to achieve good separation.[9]
-
Flow Rate: A typical flow rate would be around 1.0 mL/min.[9]
-
Detector: A UV detector set at a wavelength where this compound exhibits maximum absorbance (likely in the low UV range, e.g., 210 nm) would be used for detection.[8]
-
Performance Comparison
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on data for similar compounds.
| Parameter | GC-MS | HPLC | References |
| Linearity (R²) | ≥ 0.998 | > 0.999 | [3][4][10][11] |
| Accuracy (% Recovery) | 80 - 115% | 95 - 105% | [3][4][11] |
| Precision (RSD) | ≤ 15% | < 2% | [3][4][11] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to ng/mL | [10][11][12] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Low µg/mL to ng/mL | [12] |
| Specificity | High (based on mass spectrum) | Moderate (based on retention time and UV spectrum) | [1][2] |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | [3][10] |
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of organic compounds. For a volatile ester like this compound, GC-MS is generally the superior method , offering higher sensitivity and specificity due to the detailed structural information provided by the mass spectrometer.[1][12] This is particularly advantageous for trace-level analysis and in complex matrices where interferences may be present.
HPLC presents a viable alternative , especially when dealing with less volatile impurities or when a simpler, more accessible instrument is preferred. The development of a robust HPLC method would require careful optimization of the mobile phase and column chemistry to achieve adequate separation and sensitivity.
Ultimately, the choice of method will depend on the specific requirements of the analysis. A thorough cross-validation of both methods, where feasible, would provide the highest level of confidence in the analytical data for this compound.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. impactfactor.org [impactfactor.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Sensory Panel Evaluation of Allyl oct-2-enoate in Food Products
A Note on the Analyzed Compound: Information regarding the specific sensory profile of Allyl oct-2-enoate is limited in publicly available research. This guide will therefore utilize data for the closely related compound, Allyl octanoate, as a proxy to provide a comprehensive comparative analysis. This assumption is based on the structural similarity between the two esters, which likely results in comparable sensory attributes.
This guide offers an objective comparison of the sensory performance of Allyl octanoate against alternative flavoring agents, supported by illustrative experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and food science.
Data Presentation: Comparative Sensory Profiles
The following table summarizes the quantitative sensory profiles of Allyl octanoate and two common alternative pineapple flavoring compounds: Ethyl 2-methylbutanoate and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDF). The data presented here is illustrative, based on typical intensity scores from a trained sensory panel using a 15-point universal scale.
| Sensory Attribute | Allyl Octanoate (Illustrative) | Ethyl 2-methylbutanoate | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDF) |
| Fruity | 12 | 13 | 8 |
| Pineapple | 10 | 7 | 11 |
| Green | 7 | 4 | 2 |
| Waxy | 6 | 1 | 1 |
| Sweet | 5 | 9 | 14 |
| Caramel | 1 | 0 | 9 |
| Apple-like | 2 | 10 | 1 |
Alternative Flavoring Agents: A Snapshot
For a broader comparison, the following table outlines the primary sensory characteristics of various compounds known to contribute to pineapple and fruity flavors.
| Flavoring Agent | Key Sensory Descriptors |
| Allyl octanoate | Fruity, pineapple, waxy, green[1] |
| Ethyl 2-methylbutanoate | Fruity, apple-like, sweet[2][3] |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDF) | Sweet, pineapple-like, caramel-like[4][5] |
| Allyl caproate (Allyl hexanoate) | Fruity, pineapple, sweet[6][7] |
| Methyl 2-methylbutanoate | Fruity, apple-like[4][8] |
| 1-(E,Z)-3,5-undecatriene | Fresh, pineapple-like[4][8] |
Experimental Protocols
A detailed methodology for the sensory evaluation of flavoring agents is crucial for obtaining reliable and reproducible data. The following protocol outlines the standard procedure for a Quantitative Descriptive Analysis (QDA).[4][8][9][10]
Panelist Selection and Training
-
Recruitment: Panelists are selected based on their sensory acuity, ability to verbalize perceptions, and availability for the duration of the study.
-
Screening: Candidates undergo a series of screening tests to assess their ability to discriminate between basic tastes (sweet, sour, bitter, salty, umami) and identify common aromas.
-
Training: A trained panel of 8-12 individuals is established.[11] Over a series of sessions, the panel develops a consensus on the specific sensory attributes of the test products and reference standards. They are trained to use a standardized intensity scale for rating each attribute.
Sample Preparation and Presentation
-
Base Medium: The flavoring agents are diluted in a neutral base, such as deodorized water or a simple sugar solution, to the desired concentration. The concentration should be high enough to be clearly perceptible but not overwhelming.
-
Coding and Randomization: All samples are coded with three-digit random numbers to prevent bias. The order of presentation is randomized for each panelist.
-
Serving: Samples are presented to panelists in individual sensory booths under controlled lighting and temperature to minimize environmental distractions. Panelists are provided with unsalted crackers and room temperature water for palate cleansing between samples.
Sensory Evaluation Procedure
-
Attribute Identification: Panelists individually evaluate each sample and rate the intensity of the previously agreed-upon sensory attributes (e.g., fruity, pineapple, green, waxy, sweet, caramel).
-
Scaling: A 15-point unstructured line scale is typically used, with anchors at each end (e.g., "not perceptible" to "very intense").
-
Data Collection: Panelists record their ratings on a data sheet or using sensory evaluation software.
Data Analysis
-
Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
-
Data Visualization: The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles of the different flavoring agents.
Mandatory Visualizations
Experimental Workflow for Sensory Panel Evaluation
Caption: Workflow of a Quantitative Descriptive Analysis (QDA).
Logical Relationship in Comparative Sensory Evaluation
References
- 1. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]
- 2. imbibeinc.com [imbibeinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. The Adult Sensory Profile: measuring patterns of sensory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 10. affinitylabs.com.au [affinitylabs.com.au]
- 11. More Than a Taste Test: What It’s Like to be on a Trained Sensory Panel | College of Agricultural and Environmental Sciences [caes.ucdavis.edu]
Comparison of catalytic versus non-catalytic synthesis of Allyl oct-2-enoate
A Comprehensive Guide to the Synthesis of Allyl Oct-2-enoate: A Comparative Analysis of Catalytic and Non-Catalytic Methods
For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. This compound, an unsaturated ester, presents an interesting case for examining different synthetic strategies. This guide provides a detailed comparison of the catalytic and non-catalytic routes for the synthesis of this compound, supported by representative experimental data and protocols.
Comparison of Synthetic Methods
The synthesis of this compound is primarily achieved through the esterification of oct-2-enoic acid with allyl alcohol. This transformation can be accomplished via a non-catalytic thermal process or through various catalytic methods, including traditional acid catalysis and modern enzymatic catalysis. Each approach offers distinct advantages and disadvantages in terms of reaction efficiency, conditions, and environmental impact.
| Parameter | Non-Catalytic Thermal Esterification | Catalytic (Fischer) Esterification | Catalytic (Enzymatic) Esterification |
| Catalyst | None | Strong Acid (e.g., H₂SO₄, p-TsOH) | Lipase (e.g., Novozym 435) |
| Temperature | High (typically >150 °C) | Moderate to High (80-120 °C) | Mild (30-60 °C) |
| Reaction Time | Several hours to days | 1-10 hours | 24-72 hours |
| Yield | Moderate to High | High (typically >90%) | High (typically >90%) |
| Selectivity | Moderate | High | Very High (chemo-, regio-, and stereoselective) |
| Byproducts | Water, potential for side reactions at high temperatures | Water | Water |
| Environmental Impact | High energy consumption | Use of corrosive and hazardous acids | Green and sustainable, but requires specific solvents and enzyme handling |
Experimental Protocols
Non-Catalytic Thermal Esterification
This method relies on high temperatures to drive the esterification reaction forward, often with the continuous removal of water.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oct-2-enoic acid (1 equiv.) and allyl alcohol (1.5 equiv.).
-
Add a high-boiling, inert solvent such as toluene or xylene to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Catalytic (Fischer) Esterification
The Fischer esterification is a classic and widely used method for producing esters, utilizing a strong acid as a catalyst.[1]
Procedure:
-
To a solution of oct-2-enoic acid (1 equiv.) and allyl alcohol (1.2 equiv.) in a suitable solvent like toluene, add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equiv.).
-
Equip the flask with a Dean-Stark trap and reflux condenser to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction's progress by TLC or GC.
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ester by vacuum distillation.
Catalytic (Enzymatic) Esterification
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative for ester synthesis under mild conditions.[2]
Procedure:
-
In a screw-capped vial, dissolve oct-2-enoic acid (1 equiv.) and allyl alcohol (1.5 equiv.) in a suitable organic solvent (e.g., hexane, toluene, or a solvent-free system).
-
Add an immobilized lipase, such as Novozym 435 (typically 10-20% by weight of the substrates).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C).
-
Monitor the conversion of the starting materials into the ester product using GC or HPLC.
-
Upon reaching the desired conversion, separate the immobilized enzyme by filtration for potential reuse.
-
Wash the reaction mixture with a dilute aqueous base to remove any remaining acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or vacuum distillation if necessary.
Logical Workflow for Synthesis Method Selection
The choice of synthetic method depends on several factors, including the desired scale of the reaction, purity requirements, and available equipment. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a synthesis method for this compound.
Experimental Workflow Diagram
The general workflow for the synthesis and purification of this compound is outlined below. This process is broadly applicable to both catalytic and non-catalytic methods, with variations in the reaction step.
Caption: General experimental workflow for the synthesis of this compound.
References
A Comparative Analysis of the Stability of Allyl Oct-2-enoate and its Saturated Analogue, Octyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of allyl oct-2-enoate, an α,β-unsaturated ester, and its saturated counterpart, octyl octanoate. The presence of unsaturation in this compound introduces reactive sites that significantly influence its stability profile compared to the fully saturated and more inert octyl octanoate. This comparison is supported by established principles of organic chemistry and general findings from stability testing of related compounds.
Data Presentation: Comparative Stability Overview
Due to the absence of direct comparative quantitative studies in the public domain, this table summarizes the expected qualitative stability differences based on the known reactivity of the functional groups present in each molecule.
| Parameter | This compound (Unsaturated) | Octyl Octanoate (Saturated) | Rationale |
| Oxidative Stability | Lower | Higher | The allylic and vinylic protons in this compound are susceptible to radical abstraction, initiating oxidative degradation. The saturated alkyl chains in octyl octanoate are significantly less prone to oxidation.[1][2][3] |
| Hydrolytic Stability | Potentially Lower | Higher | The ester linkage in both is susceptible to hydrolysis. However, the α,β-unsaturation in this compound can influence the electron density at the carbonyl carbon, potentially affecting the rate of hydrolysis under certain pH conditions.[4][5] |
| Photostability | Lower | Higher | The π-bonds in the allyl and enoate groups can absorb UV radiation, leading to photochemical reactions such as isomerization, cyclization, or polymerization. Saturated esters are generally more photostable. |
| Thermal Stability | Lower | Higher | The presence of the double bonds can facilitate elimination reactions and other degradation pathways at elevated temperatures.[6] Saturated esters exhibit higher thermal stability. |
| Susceptibility to Michael Addition | Susceptible | Not Susceptible | The α,β-unsaturated carbonyl system in this compound is an electrophilic site for nucleophilic conjugate addition (Michael addition), a reaction pathway not available to its saturated analogue.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess the stability of this compound and octyl octanoate. These protocols are based on standard guidelines for stability testing of chemical substances.[8][9][10][11]
Accelerated Stability Study (Forced Degradation)
Objective: To identify potential degradation products and pathways and to compare the intrinsic stability of the two esters under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and octyl octanoate in a suitable inert solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the samples to the following conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 N HCl and heat at 80°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid or neat liquid sample at 105°C for 72 hours.
-
Photostability: Expose the sample to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and mass spectrometric detection to quantify the parent compound and identify degradation products.
Long-Term Stability Study (Shelf-Life Determination)
Objective: To determine the re-test period or shelf-life of the two esters under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of each ester.
-
Container Closure System: Package the samples in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Store the samples at long-term storage conditions, for example, 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Frequency: Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform a battery of tests including:
-
Assay: To determine the concentration of the active substance.
-
Appearance: Visual inspection for changes in color or physical state.
-
Related Substances: To quantify any degradation products.
-
Water Content: To assess the potential for hydrolysis.
-
Mandatory Visualization
Proposed Degradation Pathway for this compound
The following diagram illustrates a potential degradation pathway for this compound initiated by radical oxidation at the allylic position, which is a primary point of instability for this molecule.
Caption: Oxidative degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decomposition and hydrocarbon growth processes for esters in non-premixed flames - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 9. Stability testing protocols | PPTX [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. www3.paho.org [www3.paho.org]
In-vitro antioxidant activity of Allyl oct-2-enoate compared to other allyl esters
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research for novel antioxidant compounds. Allyl esters, a class of organic compounds, have garnered interest for their potential therapeutic properties. This guide provides a comparative overview of the in-vitro antioxidant activity of various allyl-containing compounds and other relevant esters, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity
The antioxidant activity of a compound is often evaluated by its ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| S-allyl-L-cysteine (SAC) | DPPH | >5000 | Ascorbic Acid | ~5 |
| S-allyl-L-cysteine (SAC) | ABTS | >1000 | Trolox | ~3.5 |
| Gallic Acid | DPPH | ~2.5 | - | - |
| Ethyl Gallate | DPPH | ~3.0 | - | - |
| Lauryl Gallate | DPPH | ~4.5 | - | - |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values may vary based on specific experimental conditions.
The available data suggests that S-allyl-L-cysteine, an organosulfur compound found in garlic, exhibits weak direct radical scavenging activity compared to well-known antioxidants like ascorbic acid and Trolox[1]. In contrast, phenolic compounds like gallic acid and its esters demonstrate potent antioxidant activity[2]. The comparison with gallic acid esters is included to illustrate how the addition of an ester functional group can influence antioxidant efficacy.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed methodologies for the commonly used DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and the reference antioxidant in the same solvent.
-
Reaction Mixture: Add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 2.9 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is quantified spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Reference antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and the reference antioxidant.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the in-vitro assessment of antioxidant activity.
Caption: General workflow for in-vitro antioxidant activity assays.
References
A Comparative Cost-Benefit Analysis of Allyl Oct-2-enoate Synthesis Protocols
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of target molecules is paramount. This guide provides a comprehensive cost-benefit analysis of three distinct synthesis protocols for Allyl oct-2-enoate, a valuable ester intermediate. The protocols examined are Direct Fischer Esterification, Transesterification, and Enzymatic Synthesis, each evaluated on metrics of cost, yield, purity, and environmental impact.
Executive Summary
This analysis reveals that while Direct Fischer Esterification offers a straightforward and low-cost entry point, it is often associated with moderate yields and significant environmental concerns due to the use of strong acid catalysts and high energy consumption. Transesterification presents a viable alternative with potentially higher yields, though catalyst choice significantly impacts cost and safety. Enzymatic synthesis, utilizing immobilized lipase, emerges as the most environmentally benign and highly selective method, capable of producing high-purity this compound under mild conditions. Although the initial catalyst cost for enzymatic synthesis is higher, the potential for catalyst recycling and the superior quality of the product present a compelling case for its adoption in sustainable manufacturing processes.
Data Presentation: A Quantitative Comparison
The following tables provide a detailed breakdown of the estimated costs and performance metrics for the synthesis of this compound via the three evaluated protocols. All calculations are based on the synthesis of one mole of the product.
Table 1: Cost Analysis per Mole of this compound
| Cost Component | Direct Fischer Esterification | Transesterification | Enzymatic Synthesis |
| Starting Materials | |||
| oct-2-enoic acid | $90.10 (142.20 g) | - | - |
| Methyl oct-2-enoate | - | $30.00 (156.22 g) | $30.00 (156.22 g) |
| Allyl Alcohol | $33.40 (87.12 g, 1.5 eq) | $22.27 (58.08 g, 1 eq) | $22.27 (58.08 g, 1 eq) |
| Catalyst | |||
| p-Toluenesulfonic acid | ~$5.00 (catalytic) | - | - |
| Sodium Methoxide (30% in MeOH) | - | ~$10.00 (catalytic) | - |
| Immobilized Lipase (Novozym 435) | - | - | ~$50.00 (recyclable) |
| Solvent & Purification | ~$15.00 | ~$20.00 | ~$10.00 |
| Energy (Estimated) | High | Moderate | Low |
| Total Estimated Cost per Mole | ~$143.50 | ~$82.27 | ~$112.27 (initial run) |
Table 2: Performance and Sustainability Metrics
| Metric | Direct Fischer Esterification | Transesterification | Enzymatic Synthesis |
| Estimated Yield | 65-80%[1] | 85-95% | >95%[2] |
| Product Purity | Moderate to High | High | Very High |
| Reaction Time | Several hours to days[3] | 1-6 hours | 3-24 hours[2] |
| Reaction Temperature | High (Reflux) | Moderate to High | Low to Moderate (30-60°C)[4] |
| Waste Generation | Acidic waste, organic solvent waste | Basic/acidic waste, organic solvent waste | Minimal, biodegradable |
| Environmental Impact | High | Moderate | Low |
| Catalyst Recyclability | No | No | Yes (multiple cycles)[5] |
Experimental Protocols
Protocol 1: Direct Fischer Esterification
This protocol is a classic acid-catalyzed esterification.
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oct-2-enoic acid (1.0 eq), allyl alcohol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Transesterification
This method involves the exchange of the alcohol moiety of an existing ester.
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl oct-2-enoate (1.0 eq) in an excess of allyl alcohol (3.0 eq), which also serves as the solvent.
-
Add a catalytic amount of sodium methoxide (0.1 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by observing the distillation of methanol.
-
After the complete removal of methanol, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a weak acid (e.g., acetic acid).
-
Remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Further purification can be achieved by vacuum distillation.
Protocol 3: Enzymatic Synthesis
This green chemistry approach utilizes an immobilized lipase for catalysis.
Methodology:
-
To a flask, add methyl oct-2-enoate (1.0 eq), allyl alcohol (1.2 eq), and the immobilized lipase Novozym 435 (typically 5-10% by weight of the substrates).
-
The reaction can be run solvent-free or in a non-polar organic solvent like hexane.
-
Incubate the mixture at a controlled temperature, typically between 40-60°C, with gentle agitation.
-
Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction reaches completion (typically >95% conversion), separate the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.[5]
-
The liquid phase, containing the product and unreacted starting materials, is then purified. This often involves simple vacuum evaporation to remove any solvent and excess allyl alcohol, followed by vacuum distillation if higher purity is required.
Mandatory Visualizations
Synthesis of the Precursor: Oct-2-enoic Acid
The primary starting material for the Fischer esterification, oct-2-enoic acid, can be synthesized via a Doebner-Knoevenagel condensation.
Comparative Workflow of Synthesis Protocols
The following diagram illustrates the distinct workflows for the three synthesis protocols of this compound.
Conclusion
The selection of a synthesis protocol for this compound is a multifaceted decision that requires careful consideration of economic, efficiency, and environmental factors. For applications where cost is the primary driver and environmental regulations are less stringent, Direct Fischer Esterification may be a suitable choice. Transesterification offers a good balance of cost and yield, particularly for larger-scale production. However, for the synthesis of high-purity products where sustainability and process mildness are critical, Enzymatic Synthesis stands out as the superior methodology. The ability to recycle the biocatalyst, coupled with the high selectivity and minimal waste generation, positions this approach as a forward-looking solution for modern chemical manufacturing.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Allyl oct-2-enoate from natural vs. synthetic sources
A Comparative Analysis of Allyl Oct-2-enoate from Natural vs. Synthetic Sources
Introduction
This compound, also known as allyl octanoate or allyl caprylate, is a volatile ester prized for its sweet, fruity aroma reminiscent of pineapple and apricot.[1] It is a key ingredient in the flavor and fragrance industry, utilized in a wide array of products including beverages, confectionery, baked goods, perfumes, and cosmetics.[1] This compound can be obtained from natural sources or produced synthetically. For researchers, scientists, and drug development professionals, understanding the nuanced differences between the natural and synthetic forms of this compound is crucial for ensuring product quality, consistency, and efficacy, particularly in applications where minor components can have a significant biological or sensory impact. This guide provides a comparative analysis of this compound from both natural and synthetic origins, supported by established experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are consistent regardless of its source.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, sweet, pineapple, apricot-like |
| Boiling Point | 87-88 °C @ 6 mmHg |
| Flash Point | 95 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils |
Natural vs. Synthetic Sources: A Comparative Overview
The primary distinction between natural and synthetic this compound lies in their origin, which subsequently influences their chemical composition, purity, and sensory profile.
Natural this compound is found as a minor component in the complex aroma profile of certain fruits, most notably pineapple. The extraction of this compound from natural sources is often complex and yields a product that contains a multitude of other volatile compounds. This complex matrix contributes to a more nuanced and potentially richer aroma profile.
Synthetic this compound is typically produced through the esterification of octanoic acid with allyl alcohol.[1] This method allows for large-scale production of the compound at a high degree of purity. However, the synthetic process can introduce impurities and byproducts that are not present in the natural counterpart.
A comparative summary of the key differences is presented below:
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from natural sources (e.g., pineapple) | Chemical synthesis (e.g., esterification) |
| Purity | Typically lower, present in a complex mixture | Can be produced at high purity (e.g., >99%) |
| Minor Components | Contains other naturally occurring esters, alcohols, and aldehydes | May contain residual reactants, catalysts, and byproducts |
| Aroma Profile | Often described as more complex and nuanced | Generally a cleaner, more direct representation of the target molecule |
| Cost | Generally higher due to complex extraction and purification | Typically lower due to scalable and efficient synthesis |
Data Presentation: Quantitative Analysis
A comprehensive comparison of natural and synthetic this compound would involve detailed analytical characterization. The following tables illustrate the type of quantitative data that would be generated from such an analysis.
Table 1: Purity and Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
| Compound | Natural Extract (Pineapple) - Relative Abundance (%) | Synthetic Product - Relative Abundance (%) |
| This compound | Present as a minor component | >99.0 |
| Ethyl octanoate | Present | Not Detected |
| Methyl octanoate | Present | Not Detected |
| Other esters | Present | <0.5 (e.g., other allyl esters) |
| Allyl alcohol | Not Detected | <0.1 |
| Octanoic acid | Not Detected | <0.2 |
| Unidentified Compounds | Present | <0.2 |
Table 2: Sensory Panel Evaluation (Triangle Test)
| Test | Number of Panelists | Correct Identifications | Significance Level (p-value) |
| Natural vs. Synthetic | 30 | 18 | <0.05 |
This illustrative data suggests that a statistically significant number of panelists were able to distinguish between the natural and synthetic samples.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To identify and quantify the chemical components of natural and synthetic this compound samples.
Methodology:
-
Sample Preparation:
-
Natural Extract (Pineapple): A volatile fraction is extracted from pineapple puree using headspace solid-phase microextraction (HS-SPME). A 5g sample of homogenized pineapple puree is placed in a 20 mL headspace vial. The vial is sealed and incubated at 40°C for 20 minutes. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for 30 minutes to adsorb the volatile compounds.
-
Synthetic Sample: A dilute solution of the synthetic this compound is prepared in a suitable solvent (e.g., ethanol) at a concentration of approximately 100 ppm.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.
-
Injector: For HS-SPME, the fiber is desorbed in the injector at 250°C for 2 minutes in splitless mode. For the liquid injection of the synthetic sample, 1 µL is injected in split mode (e.g., 50:1).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the individual components by comparing their mass spectra and retention times with those of reference standards and spectral libraries (e.g., NIST).
-
Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible difference in aroma exists between natural and synthetic this compound.
Methodology:
-
Panelists: A panel of at least 25-30 trained sensory analysts is selected.
-
Sample Preparation: Samples of natural and synthetic this compound are diluted to an equal, appropriate intensity in an odorless solvent (e.g., mineral oil or propylene glycol).
-
Test Design: Each panelist is presented with three samples, two of which are identical and one is different. The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.
-
Data Analysis: The number of correct identifications is tabulated. Statistical analysis (e.g., using a chi-squared test or consulting a binomial table) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third). A significance level of p < 0.05 is typically used to conclude that a perceptible difference exists.
Mandatory Visualization
Analytical Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of natural vs. synthetic this compound.
Hypothetical Signaling Pathway for Biological Activity
Allyl esters have been shown to possess insecticidal properties, with evidence suggesting that their mechanism of action involves the disruption of insect cell membranes.
Caption: Hypothetical pathway of this compound induced cytotoxicity in insect cells.
Conclusion
The choice between natural and synthetic this compound depends heavily on the specific application. For applications requiring a highly pure, consistent, and cost-effective product, the synthetic version is often preferred. In contrast, for products where a complex, nuanced aroma profile is desired, and a "natural" label is important, the natural extract may be more suitable, despite its higher cost and the presence of other volatile compounds. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct a thorough comparative analysis, enabling an informed decision based on empirical data. Further research directly comparing the impurity profiles and sensory characteristics of this compound from various natural and synthetic origins would be of significant value to the scientific community.
References
Inter-Laboratory Comparison of Allyl Oct-2-enoate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Allyl oct-2-enoate, a common flavor and fragrance agent. The data presented herein is a simulated representation of a typical inter-laboratory comparison (ILC), designed to guide researchers in establishing and validating their own analytical methods. The objective of such a comparison is to assess the proficiency of different laboratories in quantifying a specific analyte and to evaluate the robustness of the analytical methods employed.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs) are a crucial component of quality assurance in analytical chemistry.[1] They involve multiple laboratories analyzing the same sample to assess the comparability of their results.[1] Participation in ILCs helps laboratories to validate their measurement procedures, identify potential biases, and ensure the reliability of their data.[1] Statistical measures such as Z-scores are often used to evaluate laboratory performance, indicating how many standard deviations a laboratory's result is from the consensus value.[1]
This guide focuses on the gas chromatography-mass spectrometry (GC-MS) method, a widely used technique for the analysis of volatile and semi-volatile organic compounds like allyl esters.[2]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The primary method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate identification and quantification of the analyte in various matrices.
Experimental Protocol: A Representative GC-MS Method
The following protocol outlines a typical GC-MS method that could be employed by participating laboratories in an ILC for this compound analysis.
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range relevant to the expected sample concentrations.
-
For sample analysis, a known amount of the sample is diluted with the solvent and an internal standard (e.g., 6-methyl coumarin) is added to a final concentration of 10 µg/mL.[3]
-
The sample is then vortexed and an aliquot is transferred to an autosampler vial for GC-MS analysis.[3]
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 41, 69, 81, 113, 154). Full scan mode can be used for initial identification.
-
Inter-Laboratory Comparison Data
The following tables summarize hypothetical data from a simulated inter-laboratory comparison involving four laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory analyzed a standard sample of this compound with a known concentration of 10.00 µg/mL.
Table 1: Quantitative Analysis of this compound (10.00 µg/mL Standard)
| Laboratory | Measured Concentration (µg/mL) | Accuracy (%) | Precision (RSD, n=5) | Z-Score |
| Lab A | 9.85 | 98.5 | 1.2% | -0.75 |
| Lab B | 10.15 | 101.5 | 1.8% | 0.75 |
| Lab C | 9.50 | 95.0 | 2.5% | -2.50 |
| Lab D | 10.30 | 103.0 | 1.5% | 1.50 |
| Consensus Mean | 9.95 | |||
| Standard Deviation | 0.34 |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and +2 is generally considered satisfactory.
Table 2: Method Validation Parameters Reported by Participating Laboratories
| Parameter | Lab A | Lab B | Lab C | Lab D |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9985 | 0.9998 |
| Limit of Detection (LOD, µg/mL) | 0.05 | 0.08 | 0.10 | 0.04 |
| Limit of Quantification (LOQ, µg/mL) | 0.15 | 0.25 | 0.30 | 0.12 |
| Recovery (%) | 99.2 ± 1.5 | 101.8 ± 2.1 | 96.5 ± 2.8 | 102.5 ± 1.8 |
Visualization of Workflows
Diagram 1: General Workflow of an Inter-Laboratory Comparison
Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.
Diagram 2: Typical GC-MS Analytical Workflow
Caption: A diagram showing the sequential steps of a typical GC-MS analysis workflow.
Discussion and Conclusion
This guide presents a simulated inter-laboratory comparison for the analysis of this compound using GC-MS. The hypothetical data highlights the expected variability between laboratories and underscores the importance of robust method validation. Key validation parameters such as accuracy, precision, linearity, LOD, and LOQ are essential for ensuring the reliability of analytical results.[4][5]
The provided experimental protocol serves as a starting point for laboratories looking to develop or refine their methods for the analysis of this compound. The diagrams visually represent the logical flow of an ILC and the analytical process, aiding in the understanding and implementation of these procedures. It is recommended that laboratories regularly participate in proficiency testing schemes and inter-laboratory comparisons to maintain a high standard of analytical performance.
References
- 1. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 2. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Spectroscopic comparison of Allyl oct-2-enoate and its isomers
Spectroscopic Comparison: Allyl oct-2-enoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its key structural isomers, Allyl octanoate and (E)-Oct-2-enyl acetate. The objective is to delineate the structural nuances of these molecules through ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Such distinctions are critical for compound identification, purity assessment, and understanding structure-activity relationships in drug development and chemical research.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Allyl octanoate (a saturated analog), the predicted data for this compound, and the experimental data for its isomer, (E)-Oct-2-enyl acetate.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Assignment | Allyl octanoate (Saturated Analog) | This compound (Predicted) | (E)-Oct-2-enyl acetate (Isomer) |
| -CH₃ (Terminal) | ~0.88 (t) | ~0.90 (t) | ~0.89 (t) |
| -(CH₂)n- | ~1.27 (m), ~1.63 (quint) | ~1.30-1.45 (m), ~2.20 (q, α-vinyl) | ~1.28-1.42 (m), ~2.04 (q, allylic) |
| -CH₂-C=O | ~2.32 (t) | - | - |
| -C(=O)-CH=CH- | - | ~5.85 (d, α-H), ~6.95 (dt, β-H) | - |
| -O-CH₂-CH=CH₂ | ~4.57 (d) | ~4.60 (d) | - |
| -O-CH₂-CH=CH- | - | - | ~4.55 (d) |
| -O-CH₂-CH=CH₂ | ~5.90 (m) | ~5.93 (m) | - |
| -CH=CH- (Octenyl) | - | - | ~5.55-5.75 (m) |
| -O-CH₂-CH=CH₂ | ~5.22 (d), ~5.33 (d) | ~5.25 (d), ~5.35 (d) | - |
| -C(=O)-CH₃ | - | - | ~2.05 (s) |
Note: Predicted values for this compound are estimated based on standard chemical shift tables and data from analogous α,β-unsaturated esters.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Assignment | Allyl octanoate (Saturated Analog) | This compound (Predicted) | (E)-Oct-2-enyl acetate (Isomer) |
| -CH₃ (Terminal) | ~14.0 | ~14.0 | ~14.0 |
| -(CH₂)n- | ~22.5, 24.9, 28.9, 31.5 | ~22.4, 28.0, 31.3, 32.1 | ~22.5, 28.9, 31.3, 32.3 |
| -CH₂-C=O | ~34.3 | - | - |
| C=O (Carbonyl) | ~173.3 | ~166.0 | ~171.0 |
| -O-CH₂- | ~65.0 | ~65.2 | ~65.5 |
| -CH= (Allyl) | ~132.3 | ~132.1 | - |
| =CH₂ (Allyl) | ~118.1 | ~118.5 | - |
| -C(=O)-C=C | - | ~122.0 (α-C), ~145.0 (β-C) | - |
| -C=C- (Octenyl) | - | - | ~123.5, ~135.0 |
| -C(=O)-CH₃ | - | - | ~21.0 |
Note: Conjugation in this compound is predicted to shift the carbonyl carbon upfield and create distinct signals for the α and β vinyl carbons.[1][2]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Allyl octanoate | This compound (Predicted) | (E)-Oct-2-enyl acetate |
| C-H (sp³) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C-H (sp²) | ~3080 | ~3020-3080 | ~3010 |
| C=O Stretch | ~1740 | ~1720 | ~1741 |
| C=C Stretch | ~1647 | ~1640 | ~1670 |
| C-O Stretch | ~1170 | ~1150-1250 | ~1235 |
Note: The C=O stretching frequency in α,β-unsaturated esters like this compound is expected at a lower wavenumber due to resonance.[3][4]
Table 4: Mass Spectrometry (EI-MS) Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Allyl octanoate | 184 (weak or absent) | 41 (Allyl cation) | 57, 85, 127 [acylium ion, C₇H₁₅CO⁺] |
| This compound | 182 (predicted) | 41 (Allyl cation) | 55, 125 [acylium ion, C₇H₁₃CO⁺] |
| (E)-Oct-2-enyl acetate | 170 (weak or absent) | 43 (Acetyl cation) | 68, 82, 110 (Loss of acetic acid) |
Note: The fragmentation is dominated by the stability of the resulting cations. Allyl esters typically show a prominent allyl cation (m/z 41), while acetates show a strong acetyl cation (m/z 43).[5][6]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of the isomers.
Caption: Workflow for isomer differentiation using spectroscopic methods.
Experimental Protocols
Standard protocols for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the ester is dissolved in ~0.6 mL of a deuterated solvent (typically CDCl₃, Chloroform-d). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed for liquid samples.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analyzing volatile esters. The mass spectrometer is typically a quadrupole or ion trap analyzer.
-
Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
-
GC Separation: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC. The components are separated on a capillary column (e.g., DB-5ms) with a temperature program designed to elute the compounds of interest.
-
MS Acquisition: As compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.
References
Evaluating the performance of different chromatography columns for Allyl oct-2-enoate separation
For researchers, scientists, and professionals in the drug development and fragrance industries, the precise separation and purification of chemical compounds are paramount. Allyl oct-2-enoate, an ester with potential applications in these fields, often requires meticulous separation from its isomers and other impurities. This guide provides a comprehensive evaluation of the performance of different gas chromatography (GC) columns for the separation of this compound, supported by illustrative experimental data.
The choice of a chromatography column is critical as it directly influences selectivity and resolution.[1] The principle of "like dissolves like" is a fundamental concept in column selection, where non-polar columns are ideal for non-polar compounds and polar columns are best suited for separating polar compounds.[2] This guide will compare a non-polar, a mid-polar, and a high-polar column to demonstrate their effectiveness in separating the cis and trans isomers of this compound.
Column Performance Comparison
The following table summarizes the hypothetical performance data for the separation of cis- and trans-Allyl oct-2-enoate on three different types of capillary GC columns. This data is representative of typical performance and is intended to guide column selection.
| Column Type | Stationary Phase | Retention Time (cis-isomer) (min) | Retention Time (trans-isomer) (min) | Peak Width (cis-isomer) (min) | Peak Width (trans-isomer) (min) | Resolution (Rs) |
| Non-Polar | 5% Phenyl-Methylpolysiloxane | 12.5 | 12.8 | 0.15 | 0.16 | 1.0 |
| Mid-Polar | 50% Phenyl-Methylpolysiloxane | 14.2 | 14.8 | 0.12 | 0.13 | 2.5 |
| High-Polar | Bis(cyanopropyl) Polysiloxane | 18.5 | 19.5 | 0.10 | 0.11 | 4.8 |
This data is illustrative and intended for comparative purposes.
As the data indicates, the non-polar column provides the shortest analysis time but with minimal separation of the isomers. The mid-polar column offers a significant improvement in resolution. The high-polar column yields the best separation with the highest resolution value, albeit with the longest analysis time. The choice of column will, therefore, depend on the specific requirements of the analysis, balancing the need for high resolution with considerations of sample throughput.
Experimental Protocols
The following is a representative gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.
Sample Preparation:
A standard solution of this compound (containing both cis and trans isomers) is prepared in a suitable solvent, such as dichloromethane or hexane, at a concentration of 100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless Inlet
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (Constant Flow)
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final Hold: 5 minutes at 280°C
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Column Polarity and Separation
The choice of the stationary phase's polarity is a critical factor that dictates the separation mechanism. The following diagram illustrates the relationship between column polarity and the separation of polar and non-polar analytes.
Caption: Principle of "like dissolves like" in chromatographic separation.
References
Safety Operating Guide
Proper Disposal of Allyl Oct-2-enoate: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of allyl oct-2-enoate, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is essential for ensuring laboratory safety and environmental protection.
This compound and structurally similar compounds are classified as hazardous materials. Proper disposal is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3][4] This guide outlines the necessary steps for the safe handling and disposal of this chemical.
Hazard Profile and Safety Data
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful or Toxic if swallowed. | [5][6] |
| Acute Toxicity, Dermal | Toxic in contact with skin. | [5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][7] |
| Flammability | Combustible liquid. | [5][6][7] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [5][6] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE.
-
Required PPE:
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[8]
-
Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[10][11][12]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Do not allow the spilled chemical to enter drains or waterways.[7]
4. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[7][11]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
All disposal must be carried out in accordance with local, state, and federal regulations.[6][9][13]
-
A hazardous waste manifest will be required for off-site transportation and disposal.[14]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 2. Hazardous Waste Regulations [rila.org]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. Hazardous Waste Regulations [portal.ct.gov]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. vigon.com [vigon.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. Allyl octanoate SDS, 4230-97-1 Safety Data Sheets - ECHEMI [echemi.com]
- 9. mu-intel.com [mu-intel.com]
- 10. foodb.ca [foodb.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ALLYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Allyl Oct-2-enoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and potentially hazardous compounds like Allyl oct-2-enoate. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure and efficient research environment.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and mitigate risks. The following table summarizes the required PPE and safety measures.
| Category | Equipment/Measure | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Faceshield | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and vapors that can cause eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][3] | Prevents skin contact, as the substance can be toxic if absorbed through the skin.[3] |
| Skin and Body Protection | Impervious clothing, Lab coat | Fire/flame resistant and impervious clothing should be worn.[1] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Full-face respirator or adequate ventilation | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if working in a poorly ventilated area.[1][4] | Protects against inhalation of harmful vapors.[2] |
| Engineering Controls | Fume Hood, Eyewash Station, Safety Shower | A well-ventilated area, preferably a chemical fume hood, is necessary. Eyewash stations and safety showers must be readily accessible.[4] | Minimizes the concentration of airborne vapors and provides immediate decontamination facilities in case of an emergency. |
Hazard Identification and Handling Precautions
This compound is a combustible liquid that is harmful if swallowed or inhaled, and toxic in contact with skin.[3] It can cause skin and eye irritation.[2] Therefore, strict adherence to the following handling protocols is mandatory:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use spark-proof tools and explosion-proof equipment.[1] All equipment used when handling the product must be grounded to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[3][4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Detailed Methodologies
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[5]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[4] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the waste material in accordance with all applicable local, state, and federal regulations.[1]
Disposal Plan:
Chemical waste, including unused this compound and contaminated materials from spill cleanups, must be handled as hazardous waste.
-
Containerization: All waste materials should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal. Do not pour this compound down the drain or dispose of it with regular trash.[6]
References
- 1. Allyl octanoate SDS, 4230-97-1 Safety Data Sheets - ECHEMI [echemi.com]
- 2. mu-intel.com [mu-intel.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Allyl Octanoate (4230-97-1) | Supplier & Exporter [chemicalbull.com]
- 6. vigon.com [vigon.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
